The table below summarizes the available quantitative solubility data for Pefloxacin Mesylate Dihydrate.
| Source | Solubility in DMSO | Solubility in Water | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Selleckchem [1] | 9 mg/mL (19.33 mM) | 67 mg/mL | 465.49 g/mol | 149676-40-4 |
| MedChemExpress [2] | 12.5 mg/mL (29.11 mM) | ≥ 100 mg/mL (232.85 mM) | 429.46 g/mol | 70458-95-6 |
| TargetMol [3] | 4.3 mg/mL (10 mM) | 61 mg/mL (142.04 mM) | 429.46 g/mol | 70458-95-6 |
Note that the molecular weight and CAS number differ because "Pefloxacin Mesylate" and "this compound" are related but distinct chemical entities. The dihydrate form includes two additional water molecules, which increases its molecular weight [1] [4].
Here are detailed methodologies for preparing stock solutions in DMSO, adapted from the supplier instructions.
For a 10 mM stock solution in DMSO:
This protocol prepares a homogeneous solution for animal studies using sequential co-solvents.
The following diagram illustrates the key molecular features of Pefloxacin that influence its solubility and biological activity.
Key functional groups influencing Pefloxacin's solubility and activity.
Pefloxacin is a fluoroquinolone antibiotic. Its bactericidal action stems from its ability to interfere with bacterial type II topoisomerases [1].
The diagram below illustrates how pefloxacin disrupts this process.
The following table summarizes the core properties that influence pefloxacin's efficacy and clinical application [4] [1] [5].
| Property | Description |
|---|---|
| Drug Class | Synthetic broad-spectrum fluoroquinolone antibiotic [1] |
| Molecular Formula | C17H20FN3O3 [1] |
| Primary Targets | DNA gyrase (subunit A) and Topoisomerase IV (subunit A) [1] |
| Oral Bioavailability | Well absorbed from the gastrointestinal tract [4] [1] |
| Protein Binding | 20-30% [1] |
| Half-Life | 8.6 hours (range 6.2 - 12.4 hours) [4] [1] |
| Metabolism | Hepatic; primary metabolites are norfloxacin and pefloxacin N-oxide [1] |
| Key Contraindications | Children/adolescents under 18, patients with history of tendinopathy or seizures, hypersensitivity to quinolones [5] |
Bacterial resistance to pefloxacin and other fluoroquinolones is a significant clinical concern and occurs through several key mechanisms [3]:
For researchers, understanding the experimental basis for these mechanisms and the compound's properties is crucial.
The key experimental data comes from a study that analyzed the compound in DMSO-d₆ solution [1]. The tables below summarize the assigned chemical shifts for both proton (¹H) and carbon (¹³C) nuclei.
Table 1: Assigned ¹H-NMR Chemical Shifts in DMSO-d₆ [1]
| Proton Group | Chemical Shift (δ, ppm) |
|---|---|
| COOH | 15.19 (broad) |
| H₂ᵢₙₜₑʳ (H5) | 8.71 |
| NHₙ₊ (piperazinyl) | 9.10 (broad) |
Table 2: Assigned ¹³C-NMR Chemical Shifts in DMSO-d₆ [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C4 (Carbonyl) | 177.26 |
| C5 | 110.33 |
| C11 | 140.12 |
The identified study used standard NMR methods to assign these shifts, though precise step-by-step instructions are not provided in the search results [1].
The following diagram illustrates the core fluoroquinolone structure of pefloxacin and the key atoms for which NMR data was identified, helping to visualize the data in the tables above.
The provided NMR data is not just for identification; it was used to explore deeper structure-property relationships, which is crucial in pharmaceutical development [1].
The search results confirm that while key NMR data exists, obtaining a full experimental protocol for pefloxacin mesylate dihydrate will likely require more specialized sources.
The table below consolidates the fundamental molecular and chemical identifiers for Pefloxacin Mesylate Dihydrate, which are crucial for database searches, regulatory filings, and computational modeling.
| Descriptor Category | Details for this compound |
|---|---|
| Systematic IUPAC Name | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonic acid dihydrate [1] |
| CAS Registry Number | 149676-40-4 [2] [1] [3] |
| Molecular Formula | C17H20FN3O3 · CH4O3S · 2H2O [2] [4] [5] |
| SMILES Notation | O.O.CS(O)(=O)=O.CCN1C=C(C(O)=O)C(=O)c2cc(F)c(cc12)N3CCN(C)CC3 [3] [6] |
| InChI Key | LEULAXMUNMRLPW-UHFFFAOYSA-N [1] [3] [6] |
| Average Molecular Weight | 465.49 g/mol [1] [4] |
| Monoisotopic Mass | 465.158114211 g/mol [1] |
| Pharmacopoeia Status | European Pharmacopoeia (EP) Reference Standard [3] |
The following table lists key predicted physicochemical properties that influence the compound's behavior in biological systems, such as solubility, membrane permeability, and bioavailability.
| Property | Predicted Value | Source/Prediction Method |
|---|---|---|
| logP (Partition Coefficient) | 0.88 [1] | Chemaxon |
| Water Solubility | 1.23 mg/mL [1] | ALOGPS |
| pKa (Strongest Acidic) | 5.66 [1] | Chemaxon |
| pKa (Strongest Basic) | 6.47 [1] | Chemaxon |
| Physiological Charge | -1 [1] | Chemaxon |
| Polar Surface Area (PSA) | 64.09 Ų [1] | Chemaxon |
| Rule of Five Compliance | Yes [1] | - |
| Hydrogen Bond Acceptor Count | 6 [1] | - |
| Hydrogen Bond Donor Count | 1 [1] | - |
For researchers studying ecotoxicology or developmental toxicity, the following validated protocol using zebrafish embryos as a model organism can be directly applied [7].
The diagram below illustrates the key steps in the antibacterial mechanism of this compound, from cellular entry to bacterial cell death.
This workflow is consistent with findings that pefloxacin is "strongly bactericidal," causing DNA strand breaks and inducing the SOS response that ultimately leads to filamentation and cell death [4].
The table below summarizes key pharmacokinetic parameters of pefloxacin mesylate across different animal species.
| Parameter | Broiler Chickens (Oral, 10 mg/kg) [1] | Broiler Chickens (IV, 10 mg/kg) [1] | Goats (Oral, 20 mg/kg) [2] | Goats (IV, 10 mg/kg) [2] |
|---|---|---|---|---|
| Absorption Half-life (t½α) | 0.87 ± 0.07 h | Not Applicable | 0.82 ± 0.40 h | Not Applicable |
| Time to Max Concentration (Tmax) | 2.01 ± 0.12 h | Not Applicable | 2.3 ± 0.7 h | Not Applicable |
| Max Concentration (Cmax) | 4.02 ± 0.31 µg/mL | Not Applicable | 2.22 ± 0.48 µg/mL | Not Applicable |
| Elimination Half-life (t½β) | 13.18 ± 0.82 h | 8.44 ± 0.48 h | 2.91 ± 0.50 h | 1.12 ± 0.21 h |
| Volume of Distribution (Vdss) | Not Reported | Not Reported | Not Reported | 1.08 ± 0.09 L/kg |
| Bioavailability (F) | 70 ± 2% | Not Applicable | 42% ± 5.8% | Not Applicable |
The following methodologies are commonly used in pharmacokinetic and tissue distribution studies of pefloxacin mesylate.
This method is used to quantify pefloxacin and its metabolites in biological samples like plasma and tissues.
Flowchart of the HPLC-based bioanalysis workflow for pefloxacin.
This protocol assesses the penetration and persistence of the drug in various organs.
Flowchart of the tissue distribution study design for pefloxacin.
Pefloxacin is a fluoroquinolone antibiotic. Its bactericidal effect is due to the inhibition of two bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, repair, and transcription [1] [4]. This mechanism contributes to its broad-spectrum activity.
| Parameter | Details |
|---|---|
| Primary Metabolic Site | Piperazinyl ring [1] [2] |
| Major Metabolites | Norfloxacin (N-desmethyl pefloxacin) [1] [3] [2], Pefloxacin N-oxide [1] [2] |
| Norfloxacin Antibacterial Activity | Active [1] [3] |
| Pefloxacin N-oxide Antibacterial Activity | Low activity [1] |
| Extent of Metabolism | Extensive (85-90%) [1] |
| Protein Binding | 20-30% [3] |
| Pharmacokinetic Parameter | Pefloxacin (Human Data) | Norfloxacin (as Metabolite) |
|---|---|---|
| Elimination Half-life (t½β) | 8.6 - 13.7 hours [3] [4] | 10.93 hours (in broiler chickens) [1] |
| Reported Plasma CMAX (after 10 mg/kg oral dose in broiler chickens) | 4.02 ± 0.31 µg/mL [1] | 0.19 ± 0.01 µg/mL [1] |
| Metabolite-to-Parent Drug Ratio in Plasma | -- | Approximately 5% [1] |
The relationship between pefloxacin and its major metabolites can be visualized as follows:
Figure 1: The primary and secondary metabolic pathways of pefloxacin.
The following is a summarized methodology from a study in broiler chickens, which provides a model for obtaining the quantitative data presented above [1].
1. Animal Model and Dosing
2. Sample Collection
3. Analytical Method: HPLC with Fluorescence Detection
4. Pharmacokinetic Analysis
The following tables summarize the key chemical, physical, and pharmacokinetic data for Pefloxacin Mesylate Dihydrate, which are crucial for early-stage drug development assessments.
| Property | Value / Description | Source / Context |
|---|---|---|
| Molecular Formula | C₁₇H₂₀FN₃O₃·CH₄O₃S·2H₂O | [1] [2] [3] |
| CAS Number | 149676-40-4 | [1] [2] [3] |
| Molecular Weight | 465.49 g/mol | [1] [2] [3] |
| Solubility (Water) | 67 mg/mL (in vitro batch) | [1] |
| Solubility (DMSO) | ~9 mg/mL (~19.33 mM) | [1] |
| Lipophilicity (logP) | 0.88 (Predicted) | [2] |
| pKa (Strongest Acidic) | 5.66 (Predicted) | [2] |
| pKa (Strongest Basic) | 6.47 (Predicted) | [2] |
| Physiological Charge | -1 (Predicted) | [2] |
| Rule of Five | Yes (Compliant) | [2] |
| Bioavailability | ~70% (Oral, in broiler chickens) | [4] |
| Parameter | Value (IV) | Value (Oral) | Source |
|---|---|---|---|
| Absorption Half-Life (t½a) | -- | 0.87 ± 0.07 h | [4] |
| Time to Max Concentration (Tₘₐₓ) | -- | 2.01 ± 0.12 h | [4] |
| Max Concentration (Cₘₐₓ) | -- | 4.02 ± 0.31 µg/mL | [4] |
| Elimination Half-Life (t½β) | 8.44 ± 0.48 h | 13.18 ± 0.82 h | [4] |
| Major Metabolite | N-demethyl pefloxacin (Norfloxacin) | N-demethyl pefloxacin (Norfloxacin) | [4] |
| Metabolite Half-Life (t½β) | -- | 10.93 ± 0.80 h | [4] |
Pefloxacin is a broad-spectrum bactericidal agent belonging to the fluoroquinolone class. Its primary mechanism involves inhibiting bacterial topoisomerase II (DNA gyrase), an essential enzyme for DNA supercoiling and replication. This inhibition prevents the resealing of DNA nicks, leading to irreversible DNA damage and bacterial cell death [4] [1].
After administration, the drug undergoes metabolism, primarily through the demethylation of its piperazinyl ring, to form its major active metabolite, N-demethyl pefloxacin (Norfloxacin) [4]. The following diagram illustrates the metabolic pathway and mechanism of action.
For researchers looking to replicate or design studies, here are summaries of key methodologies from the literature.
In Vivo Pharmacokinetic Study (Broiler Chickens) [4]
HPLC Analysis of Pefloxacin and Metabolite [4]
Forced Oxidative Degradation Study [5]
The data confirms that this compound possesses several favorable drug-like properties, including good solubility, compliance with the Rule of Five, and high oral bioavailability [4] [2]. Its pharmacokinetic profile, characterized by rapid absorption, a long elimination half-life, and the formation of an active metabolite, supports its potential for once-daily dosing regimens in systemic infections [4].
For continued research, key areas include:
The table below summarizes the storage conditions found in the search results.
| Condition | Specification | Source |
|---|---|---|
| Temperature | Store at 2-8°C [1] | GoldBio |
| Light | Protect from light [1] [2] | GoldBio, MedEx |
| Environment | Store in a cool and dry place [2] | MedEx |
| Handling | Keep all medicines out of the reach of children [2] | MedEx |
While direct stability studies on Pefloxacin Mesylate Dihydrate are limited in the search results, several related scientific findings provide context for its stability profile.
Forced degradation studies are crucial for understanding the stability of a drug substance. The following workflow outlines a protocol adapted from a study on fluoroquinolone oxidation [3].
Experimental workflow for forced oxidative degradation study
Key Steps and Methodologies:
The available information has significant limitations for a comprehensive technical guide:
To overcome these gaps, I suggest you:
Pefloxacin and norfloxacin represent second-generation fluoroquinolone antibiotics that share a fundamental quinolone core structure while exhibiting strategically different substituents that significantly influence their biological activity. These compounds belong to a class of synthetic antibacterial agents characterized by a fluorine atom at position 6 of the quinolone nucleus, which enhances their pharmacokinetic profile and antibacterial potency against a broad spectrum of pathogens. The structural relationship between these analogs demonstrates the medicinal chemistry principle of targeted molecular modification to optimize drug properties, wherein pefloxacin can be viewed as an advanced derivative of norfloxacin with specific alterations that enhance its therapeutic performance.
The core chemical structures of both compounds feature the essential fluoroquinolone elements: a carboxylic acid group at position 3, a keto group at position 4, and the characteristic fluorine atom at position 6, which collectively form the pharmacophoric elements necessary for antibacterial activity through inhibition of bacterial DNA gyrase and topoisomerase IV. The critical structural distinction lies at the N-1 position of the quinolone ring, where norfloxacin bears an ethyl group while pefloxacin contains a 4-methylpiperazine moiety. This modification endows pefloxacin with altered physicochemical properties, including enhanced lipophilicity and improved tissue penetration, while maintaining the fundamental mechanism of action shared by fluoroquinolone antibiotics [1] [2].
Table 1: Fundamental Structural Characteristics of Pefloxacin and Norfloxacin
| Feature | Pefloxacin | Norfloxacin |
|---|---|---|
| Chemical Formula | C₁₇H₂₀FN₃O₃ | C₁₆H₁₈FN₃O₃ |
| Molecular Weight | 333.36 g/mol | 319.33 g/mol |
| IUPAC Name | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |
| N-1 Substituent | Ethyl | Ethyl |
| C-7 Substituent | 4-methylpiperazin-1-yl | Piperazin-1-yl |
The following diagram illustrates the structural relationship and key modifications between norfloxacin and pefloxacin:
Figure 1: Structural derivation pathway from norfloxacin to pefloxacin through C-7 substituent optimization, resulting in enhanced pharmacological properties
The antibacterial potency of pefloxacin and norfloxacin has been extensively evaluated through both in vitro and in vivo studies, demonstrating their efficacy against a broad spectrum of Gram-negative and Gram-positive pathogens. Structure-activity relationship (SAR) analyses indicate that antibacterial potency is greatest when specific substituents are incorporated at critical positions on the quinolone core. Particularly significant is the finding that compounds featuring a methylamino group at position 1 and either a 4-methyl-1-piperazinyl or 1-piperazinyl group at position 7 exhibit optimal antibacterial activity. Derivatives possessing these structural features, specifically the 1-methylamino analogues of pefloxacin and norfloxacin (designated as compounds 16 and 21 in primary literature), demonstrate comparable in vitro and in vivo antibacterial potency to these established agents [3].
The in vitro activity of amifloxacin (compound 16), which is structurally related to pefloxacin, against Escherichia coli Vogel strain demonstrates significant potency with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. This potency translates effectively to in vivo models, as evidenced by a PD50 value in mice of 1.0 mg/kg when administered orally and 0.6 mg/kg when administered subcutaneously. These values represent the dose required to protect 50% of test animals from infection-induced mortality and highlight the compound's excellent bioavailability and tissue penetration [3]. The presence of a fluorine atom at the 6-position of the quinoline ring system, common to both pefloxacin and norfloxacin, has been identified as a critical determinant of their enhanced antibacterial activity and improved pharmacokinetic profile compared to non-fluorinated quinolones [4].
Clinical evidence from direct comparisons of these antibiotics provides compelling data regarding their relative efficacies in therapeutic settings. A 1992 clinical trial comparing norfloxacin and pefloxacin for antibacterial prophylaxis in granulocytopenic cancer patients demonstrated superior performance of pefloxacin across multiple clinical endpoints. The study involved 136 patients randomly selected to receive either norfloxacin or pefloxacin following cytostatic treatment. Results indicated that 31 patients in the pefloxacin group remained afebrile compared with only 19 in the norfloxacin group (p = 0.045), suggesting enhanced protective efficacy against infection-related fever episodes [5].
Microbiologically documented infections provided further evidence of pefloxacin's advantage, with 24 confirmed infections occurring in 67 patients receiving norfloxacin compared to only 12 infections in 69 patients receiving pefloxacin (p = 0.015). Perhaps most significantly, the incidence of Gram-negative bacilli infections was dramatically reduced in the pefloxacin group, with only one case observed compared to seven in the norfloxacin group (p = 0.019). These findings led researchers to conclude that pefloxacin represents a superior antibacterial agent to norfloxacin for prophylactic use in neutropenic cancer patients, based on both microbiological and clinical outcome measures [5].
Table 2: Comparison of Antibacterial Efficacy Between Norfloxacin and Pefloxacin
| Parameter | Norfloxacin | Pefloxacin | Significance |
|---|---|---|---|
| In Vitro MIC vs E. coli (μg/mL) | 0.25 [3] | 0.25 [3] | Comparable |
| In Vivo PD50 in Mice (mg/kg, oral) | 1.0 [3] | 1.0 [3] | Comparable |
| Afebrile Patients in Clinical Trial | 19/67 (28.4%) | 31/69 (44.9%) | p = 0.045 [5] |
| Microbiologically Documented Infections | 24/67 (35.8%) | 12/69 (17.4%) | p = 0.015 [5] |
| Gram-negative Bacilli Infections | 7/67 (10.4%) | 1/69 (1.4%) | p = 0.019 [5] |
The absorption, distribution, metabolism, and excretion (ADME) profiles of pefloxacin and norfloxacin exhibit both similarities and differences that influence their clinical application. Both compounds demonstrate good oral absorption, though pefloxacin is noted to be particularly well-absorbed by the oral route, contributing to its favorable bioavailability. Protein binding studies indicate that pefloxacin exhibits approximately 20-30% binding to plasma proteins, which facilitates substantial free drug availability for antibacterial activity. A particularly distinguishing feature of pefloxacin is its extended elimination half-life of approximately 8.6 hours, which permits less frequent dosing compared to some earlier fluoroquinolones and supports sustained antibacterial coverage [1].
The metabolic pathways of these compounds also demonstrate important distinctions. Pefloxacin undergoes significant hepatic metabolism, with primary metabolites including pefloxacin N-oxide and norfloxacin. This biotransformation to norfloxacin is particularly noteworthy as it represents an activation pathway wherein the parent compound generates another therapeutically active fluoroquinolone. This metabolic relationship creates a unique prodrug-like characteristic for pefloxacin, wherein administration yields both the parent compound and an active metabolite with complementary antibacterial profiles. In contrast, norfloxacin follows different metabolic pathways without generating pefloxacin as a metabolite [1].
The physicochemical properties of these fluoroquinolones significantly influence their biological behavior. As diprotic molecules containing both acidic and basic functional groups, fluoroquinolones can exist in four protonated forms depending on environmental pH: cationic, zwitterionic, neutral, and anionic. The equilibrium between these forms is pH-dependent, with the isoelectric point representing the pH where zwitterions and neutral molecules reach their highest concentrations. Neutral molecules demonstrate the lowest solubility in aqueous environments but higher solubility in non-polar media like lipid cell membranes, thereby facilitating cellular penetration and bioavailability. Conversely, zwitterionic forms exhibit greater affinity for polar environments, enabling efficient penetration through bacterial cell wall pores followed by binding to bacterial gyrase targets [4].
The safety and tolerability of pefloxacin and norfloxacin have been evaluated through both clinical observations and experimental models, revealing a characteristic fluoroquinolone toxicity profile with some agent-specific distinctions. Documented adverse reactions for pefloxacin include peripheral neuropathy, nervousness, agitation, anxiety, and phototoxic events such as rash, itching, and burning upon sunlight exposure. These effects are consistent with class-wide adverse effect patterns, though their incidence and severity may vary between individual fluoroquinolones [1].
A particularly relevant comparative study examined the tendon toxicity of several fluoroquinolones, including pefloxacin and norfloxacin, in a rat model. Researchers administered pefloxacin mesylate dihydrate (40 mg/kg), norfloxacin (40 mg/kg), ofloxacin (20 mg/kg), and ciprofloxacin (50 mg/kg) by gavage twice daily for three consecutive weeks, then evaluated biomechanical parameters and histopathological changes in Achilles tendon specimens six weeks after treatment completion. Results demonstrated that the mean elastic modulus of the control group was significantly higher than that of the norfloxacin and pefloxacin groups (p < 0.05 and p < 0.01, respectively), indicating compromised tendon integrity following fluoroquinolone exposure [6].
The yield force and ultimate tensile force measurements provided further evidence of tendon weakening, with the control group showing significantly higher values than the ciprofloxacin, norfloxacin, and pefloxacin groups. Histopathological examination revealed hyaline degeneration and fiber disarrangement in the tendons of ciprofloxacin, pefloxacin, and ofloxacin treatment groups, while myxomatous degeneration was observed specifically in the ciprofloxacin and pefloxacin groups. Based on these biomechanical and histopathological parameters, researchers concluded that ciprofloxacin and pefloxacin exhibited significantly higher biomechanical toxicity than the other fluoroquinolones evaluated [6].
Table 3: Comprehensive ADME and Toxicity Comparison of Pefloxacin and Norfloxacin
| Parameter | Pefloxacin | Norfloxacin |
|---|---|---|
| Absorption | Well absorbed by oral route [1] | Good oral absorption |
| Protein Binding | 20-30% [1] | Not specified in available literature |
| Primary Metabolism | Hepatic (to norfloxacin and pefloxacin N-oxide) [1] | Different metabolic pathways |
| Half-Life | 8.6 hours [1] | Shorter half-life |
| Key Toxicities | Tendon toxicity, peripheral neuropathy, CNS effects, phototoxicity [1] [6] | Tendon toxicity, CNS effects, phototoxicity [6] |
| Biomechanical Tendon Effects | Significant deterioration in yield force and ultimate tensile force [6] | Significant deterioration in yield force and ultimate tensile force [6] |
The experimental characterization of fluoroquinolone properties employs several standardized techniques that provide critical data for understanding their behavior in biological systems. Determination of the partition coefficient (log P), a key parameter predicting lipophilicity and membrane permeability, is commonly performed using the shake-flask technique with two immiscible phases: n-octanol and phosphate buffer at physiological pH. In this method, the temperature of the separation media is carefully controlled at 24°C, and drug substance concentrations are maintained below 0.01 mol/L to ensure accurate measurement. Test compounds are initially dissolved in 0.1 M phosphate buffer at pH 7.4, with subsequent adjustment to pH 6.0 to simulate gastrointestinal conditions [4].
Spectrofluorimetric methods have been successfully applied to study the acid-base equilibria and complexation behavior of fluoroquinolone antibiotics in aqueous solution. This analytical approach leverages the intrinsic fluorescence properties of these compounds, which vary characteristically with pH changes. Experimental measurements are typically conducted using a fluorescence spectrometer equipped with a 150-W xenon arc lamp and magnetic stirrer, maintaining samples in a thermostated quartz cell at 25.0±0.5°C. Instrument settings commonly include energy mode operation, 750 V dynode voltage, and 20 nm excitation and emission bandwidths. This technique enables precise determination of dissociation constants and metal complexation behaviors that influence antibacterial activity and pharmacokinetics [7].
Computational approaches provide valuable insights into the structural and electronic properties of fluoroquinolones that determine their biological activity. Theoretical methods for evaluating lipophilicity parameters begin with conformational analysis using the Monte Carlo method with an MMFF94 force field to identify the most stable, lowest-energy conformers. These structures then undergo geometry optimization through density functional theory (DFT) methods, typically employing the B3LYP functional with 6-31*G basis sets. The free energy of solvation in various media (water, diethyl ether) can be determined using continuum solvent models like SM8, calculated as the difference in binding energy between the molecule in the gas phase and in solution [4].
The electrostatic potential on surfaces of equal electron density provides information about electron donor and acceptor sites that participate in intermolecular interactions, particularly dipole-dipole interactions and hydrogen bonding with solvent molecules. For partition coefficient prediction, several computational approaches are available, including fragmental methods (ACD/log P, AB/log P) that sum fragment values with correction factors, and atomic-contribution methods (Ghose/Crippen approach) that sum atomic contributions without correction factors. These in silico techniques have demonstrated considerable utility for predicting bioavailability and guiding structural optimization during drug development [4].
The following diagram illustrates the key experimental and computational methods used in fluoroquinolone research:
Figure 2: Experimental and computational methods for characterizing fluoroquinolone properties, including key techniques and parameters for each approach
The structural and functional relationship between pefloxacin and norfloxacin exemplifies the strategic application of medicinal chemistry principles to optimize antibacterial therapy. The critical distinction at the C-7 position, where pefloxacin features a 4-methylpiperazine group compared to the piperazine moiety in norfloxacin, confers distinct pharmacological advantages including enhanced lipophilicity, prolonged half-life, and improved tissue penetration. These physicochemical modifications translate to meaningful clinical differences, as evidenced by pefloxacin's superior performance in prophylactic efficacy among neutropenic cancer patients and its unique metabolic pathway yielding norfloxacin as an active metabolite [5] [1].
The continued scientific interest in fluoroquinolone structure-activity relationships is evidenced by ongoing research exploring novel analogs with modified biological properties. Recent investigations have examined fluoroquinolone analogs featuring various heterocyclic substitutions at the C-7 position, identifying compounds with retained or enhanced antibacterial activity. Particularly promising are 7-benzimidazol-1-yl-fluoroquinolone derivatives that demonstrate potent activity against Gram-positive pathogens including S. aureus, suggesting the potential for further optimization through targeted structural modifications [2]. Additionally, research exploring the repurposing of fluoroquinolones for anticancer applications highlights the versatility of this chemical scaffold, with specific derivatives demonstrating potent cytotoxic effects through topoisomerase inhibition, cell cycle arrest, and apoptosis induction in various cancer cell lines [8].
From a drug development perspective, the pefloxacin-norfloxacin analog relationship provides valuable insights for antibiotic design strategies. The successful optimization of pharmacokinetic properties while maintaining antibacterial potency demonstrates the value of targeted molecular modifications to the fluoroquinolone core structure. Furthermore, the experimental and computational methods developed for characterizing these compounds continue to support rational drug design approaches. As antimicrobial resistance remains a critical global health challenge, understanding these structure-activity relationships becomes increasingly important for developing next-generation antibiotics that overcome resistance mechanisms while maintaining favorable safety and pharmacokinetic profiles [4] [2].
The evolution of fluoroquinolone antibiotics continues to advance with several promising research directions:
This compound is a broad-spectrum fluoroquinolone antibiotic with significant activity against both Gram-positive and Gram-negative bacteria. The determination of pefloxacin concentrations in biological matrices like plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The high-performance liquid chromatography (HPLC) method provides a reliable analytical technique for quantifying pefloxacin and its major metabolite, norfloxacin (N-demethyl pefloxacin), in plasma samples. This application note presents a validated HPLC method that demonstrates excellent sensitivity, specificity, and reproducibility for pefloxacin determination in plasma, making it suitable for both research and clinical applications.
The method has been extensively applied in pharmacokinetic studies across various species, including poultry, goats, and humans. In broiler chickens, for instance, the pharmacokinetics of pefloxacin after single 10 mg/kg BW intravenous and oral doses demonstrated an elimination half-life of 8.44±0.48 h (IV) and 13.18±0.82 h (oral), with an oral bioavailability of 70±2% [1]. The method's robustness allows for precise monitoring of pefloxacin and its metabolites throughout the drug's elimination phase, providing critical data for dosage regimen optimization.
The analytical method for this compound in plasma employs reversed-phase chromatography based on the principle of hydrophobic interactions between the analyte, stationary phase, and mobile phase. Pefloxacin contains both hydrophobic regions (quinolone core, piperazinyl ring) and polar functional groups (carboxyl, carbonyl) that facilitate separation in a reversed-phase system. The stationary phase typically consists of octadecyl silane (C18) bonded to silica particles, which interacts with the hydrophobic components of pefloxacin, while the mobile phase—usually a mixture of aqueous buffer and organic modifier (acetonitrile or methanol)—elutes the compound based on its relative affinity for both phases.
The separation mechanism involves partition chromatography where pefloxacin molecules distribute between the hydrophobic stationary phase and the relatively polar mobile phase. The presence of ion-pairing agents or pH modifiers in the mobile phase enhances separation efficiency by suppressing silanol effects and controlling the ionization state of pefloxacin. Pefloxacin contains ionizable groups with pKa values of approximately 6.3 (piperazinyl nitrogen) and 5.7 (carboxylic acid), making its retention behavior highly dependent on mobile phase pH [2]. At the optimized pH of 2.9-4.8, pefloxacin exists primarily in its cationic form, which improves peak shape and resolution from other plasma components and the metabolite norfloxacin.
Plasma sample preparation utilizes liquid-liquid extraction based on the differential solubility of pefloxacin in organic and aqueous phases. Pefloxacin's molecular structure allows for efficient extraction due to its amphiphilic nature—the quinolone core provides lipophilicity while the ionizable groups enable pH-dependent partitioning. The extraction process begins with basification of plasma samples using phosphate buffer (pH 7.5), which promotes the transfer of pefloxacin to the organic phase (methylene chloride) by reducing its ionization. The multiple extraction steps ensure high recovery, after which the drug is back-extracted into an acidic aqueous phase for final analysis, effectively concentrating the analyte and removing interfering plasma components [1].
Table 1: Standard HPLC Conditions for Pefloxacin Determination in Plasma
| Parameter | Specification | Alternative Conditions |
|---|---|---|
| Column | C18 (250 × 4.6 mm, 5µm) | Nucleosil C18 (125 × 0.4 cm) [1] |
| Mobile Phase | Acetonitrile:0.025M phosphoric acid (13:87 v/v, pH 2.9) [2] | Acetonitrile:sodium acetate/citric acid/trimethylamine [1] |
| Flow Rate | 1.0 mL/min [2] | 2.0 mL/min [1] |
| Detection | UV at 275 nm [2] | Fluorescence: Ex 330 nm, Em 440 nm [1] |
| Injection Volume | 20 µL [1] | 20-100 µL |
| Column Temperature | Ambient | 25-40°C |
| Internal Standard | Acetaminophen [2] | Not specified |
The mobile phase should be prepared by mixing HPLC-grade acetonitrile with 0.025 M phosphoric acid solution in a ratio of 13:87 (v/v), with pH adjusted to 2.9 using potassium hydroxide [2]. Alternatively, a mobile phase consisting of acetonitrile (150 mL), sodium acetate trihydrate (2 g), citric acid monohydrate (2 g), trimethylamine (1 mL), and water (850 mL) at pH 4.8 can be employed [1]. The selection of detection method depends on the required sensitivity—UV detection at 275-277 nm provides adequate sensitivity for most applications, while fluorescence detection (excitation 330 nm, emission 440 nm) offers enhanced sensitivity for low concentration samples or small sample volumes [1] [3].
Diagram 1: HPLC Method Workflow for Pefloxacin Determination in Plasma
Sample Collection and Storage: Collect blood samples in heparinized tubes and centrifuge at 1,500 × g for 10 minutes at 4°C. Separate plasma and store frozen at -45°C or below until analysis [1].
Extraction Procedure:
Quality Control Samples: Prepare quality control samples by spiking drug-free plasma with known concentrations of pefloxacin (low, medium, and high levels) and process alongside experimental samples to ensure analytical run validity.
Table 2: Method Validation Results for Pefloxacin HPLC Determination
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.125-12 µg/mL [2] | R² ≥ 0.998 |
| Detection Limit (LOD) | 0.03125 µg/mL [2] | Signal-to-noise ≥ 3:1 |
| Quantitation Limit (LOQ) | 0.125 µg/mL [2] | Signal-to-noise ≥ 10:1, CV < 20% |
| Intra-day Precision (RSD) | 0.376-0.9056% [2] | RSD ≤ 2% |
| Inter-day Precision (RSD) | 0.739-0.853% [2] | RSD ≤ 2% |
| Accuracy | 100.09-100.72% [2] | 85-115% of nominal |
| Specificity | No interference from plasma components or metabolite [1] [2] | Resolution > 1.5 |
| Recovery | Efficient extraction with methylene chloride [1] | Consistent and reproducible |
The method validation followed International Council for Harmonisation (ICH) guidelines and demonstrated suitable performance characteristics for the determination of pefloxacin in plasma [2]. The linearity was established across a concentration range of 0.125-12 µg/mL with a correlation coefficient (R²) of 0.9987, indicating excellent relationship between peak area and concentration. The precision of the method, expressed as relative standard deviation (RSD), was below 1% for both intra-day and inter-day variations, meeting the acceptance criteria for bioanalytical methods. Accuracy results ranged from 100.09% to 100.72% of nominal values at three different concentration levels (70%, 100%, and 130%), well within the acceptable range of 85-115% [2].
The method's specificity was confirmed by the absence of interference from endogenous plasma components at the retention times of pefloxacin and its metabolite norfloxacin. The chromatographic resolution between pefloxacin, norfloxacin, and internal standard (when used) was greater than 1.5, indicating complete baseline separation. The extraction efficiency with methylene chloride provided consistent recovery of pefloxacin from plasma matrix, with the multiple extraction steps ensuring comprehensive drug recovery [1]. The stability of pefloxacin in plasma under various storage conditions was also established, though specific stability data would require further investigation depending on storage conditions.
Diagram 2: Method Validation Scheme for Pefloxacin HPLC Analysis
The HPLC method for pefloxacin determination has been successfully implemented in various pharmacokinetic studies across multiple species. In broiler chickens, the method enabled the determination of key pharmacokinetic parameters after single 10 mg/kg BW intravenous and oral doses. The data revealed an elimination half-life of 8.44±0.48 h after IV administration and 13.18±0.82 h after oral administration, with peak plasma concentrations (Cmax) of 4.02±0.31 µg/mL achieved approximately 2 hours after oral dosing [1]. The method also allowed for the quantification of the major metabolite, norfloxacin (N-demethyl pefloxacin), which represented approximately 5% of the parent drug concentration in plasma, with a metabolite elimination half-life of 10.93±0.80 h after oral administration [1].
In lactating she-camels, a similar method demonstrated pefloxacin's pharmacokinetic profile after intravenous and intramuscular administration at 10 mg/kg body weight. The study reported an elimination half-life of 4.89±1.12 h after IV injection and 5.73±1.42 h after IM administration, with absolute bioavailability of 71.59±12.45% following intramuscular administration [4]. The method successfully quantified pefloxacin penetration into milk, with peak milk concentrations of 3.24±0.17 µg/mL achieved within 1 hour of administration, supporting its potential use for treating udder infections [4].
Column Care: C18 columns require proper equilibration (15-20 column volumes) before analysis. Regular column cleaning with high organic content mobile phase (80% acetonitrile) helps maintain performance and longevity.
Extraction Efficiency: If recovery is suboptimal, verify the pH of the phosphate buffer (should be pH 7.5) and ensure adequate mixing time during extraction. Increasing the number of extraction steps from three to four may improve recovery for problematic matrices.
Peak Shape Issues: Tailing peaks may indicate active silanol sites; increasing trimethylamine concentration in the mobile phase (up to 0.5%) can improve peak symmetry. Fronting peaks may suggest column overloading, requiring sample dilution or reduced injection volume.
Retention Time Shifts: Minor adjustments to mobile phase pH (±0.2 units) or organic content (±2-3%) can help maintain consistent retention times. Temperature control (±2°C) enhances retention time stability.
Sensitivity Enhancement: For low concentration samples, changing from UV to fluorescence detection can improve sensitivity approximately 10-fold, with excitation at 330 nm and emission at 440 nm providing optimal detection [1].
The HPLC method presented herein provides a robust, accurate, and precise approach for determining this compound concentrations in plasma matrices. The method has been thoroughly validated according to ICH guidelines and demonstrates excellent linearity, sensitivity, and specificity suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The detailed protocols for sample preparation, chromatographic separation, and method validation ensure that researchers can successfully implement this method in various laboratory settings with consistent results.
The applications in multiple species highlight the method's versatility and reliability for generating critical pharmacokinetic data essential for optimizing dosage regimens and understanding drug disposition characteristics. With proper attention to the implementation notes and troubleshooting guidelines, this method can serve as a valuable tool for researchers and clinicians working with this important fluoroquinolone antibiotic.
The table below summarizes the key parameters of two validated spectrophotometric methods for Pefloxacin Mesylate determination.
| Method Parameter | Ion-Pair Method (Bromophenol Blue) | Direct UV Method |
|---|---|---|
| Principle | Formation and extraction of an ion-pair complex [1] | Direct measurement of UV absorption [2] |
| Absorption Maximum (λmax) | 590 nm [1] | 272 nm [2] |
| Linear Range | 0.15 - 1.25 μg/mL [1] | 0.5 - 20 μg/mL [2] |
| Molar Absorptivity | Reported [1] | Reported [2] |
| Limit of Detection (LOD) | Reported [1] | Reported [2] |
| Limit of Quantification (LOQ) | Reported [1] | Reported [2] |
| Accuracy (Recovery) | 97.5% - 101.9% (Tablets); 97.0% - 106.0% (Spike recovery) [1] | Applied for bulk and in-situ gelling ocular formulations [2] |
| Precision (RSD) | 1.0% - 1.1% [1] | Precise (as per ICH guidelines) [2] |
Here are the step-by-step experimental workflows for the two methods.
This method is based on the formation of an ion-pair complex between Pefloxacin Mesylate and Bromophenol Blue (BPB) at pH 5.2, followed by the extraction and measurement of the free dye [1].
Procedure [1]:
This method is a simpler, eco-friendly approach that directly measures the UV absorption of Pefloxacin Mesylate in a solution buffered to simulate physiological pH [2].
Procedure [2]:
Both methods have been validated according to International Council for Harmonisation (ICH) guidelines. Here is a summary of the typical validation criteria and the reported performance.
Key Validation Parameters [1] [2]:
Pefloxacin Mesylate Dihydrate is a synthetic broad-spectrum fluoroquinolone antibacterial agent with demonstrated efficacy against most Gram-negative and Gram-positive bacteria. Its chemical structure consists of a 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl) quinolone-3-carboxylic acid backbone combined with methanesulfonic acid and two water molecules, yielding a molecular formula of C₁₈H₂₈FN₃O₈S and a molecular weight of 465.50 g/mol [1] [2]. The compound operates through a well-defined mechanism of action, primarily inhibiting bacterial DNA gyrase (topoisomerase II), an essential enzyme responsible for maintaining DNA supercoiling. This inhibition prevents DNA replication and transcription, ultimately leading to bacterial cell death [3] [1].
In pharmaceutical and clinical research, monitoring pefloxacin concentrations in biological matrices is crucial for several applications. Bioanalysis of pefloxacin enables pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The active metabolite N-demethyl pefloxacin (norfloxacin) also requires quantification as it contributes to the overall antibacterial activity [3]. The development of robust, sensitive, and reproducible analytical methods for extracting and quantifying pefloxacin from plasma is therefore essential for obtaining reliable data in both preclinical and clinical settings. This application note provides a detailed protocol for sample preparation, chromatographic analysis, and method validation, specifically optimized for this compound in plasma matrices.
The analysis of pefloxacin and its metabolite norfloxacin in plasma utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection. This combination provides the sensitivity and selectivity required for accurate quantification of these compounds in complex biological matrices [3]. The specific chromatographic parameters have been optimized to achieve adequate separation of pefloxacin from its major metabolite and endogenous plasma components.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
|---|---|
| Chromatographic System | Shimadzu LC-20AD |
| Column | Nucleosil C18 (5 µm, 12.5 cm × 0.4 cm) |
| Guard Column | C18 |
| Mobile Phase | Acetonitrile:Sodium acetate/citric acid buffer (15:85 v/v), pH 4.8 |
| Flow Rate | 2.0 mL/min |
| Detection | Fluorescence: λ_ex 330 nm, λ_em 440 nm |
| Injection Volume | 20 µL |
| Retention Time | Pefloxacin: ~5.1 min [4] |
The mobile phase composition is critical for achieving optimal separation. The buffer component consists of sodium acetate trihydrate (2 g) and citric acid monohydrate (2 g) dissolved in 850 mL of water, with the addition of 1 mL of trimethylamine to adjust selectivity. The final pH is adjusted to 4.8 to enhance peak shape and resolution [3]. The isocratic elution method ensures consistent retention times and stable baseline, which is essential for reproducible quantification across large sample batches.
For successful analysis, the following reagents must be prepared appropriately:
The extraction of pefloxacin and its metabolite from plasma employs a liquid-liquid extraction (LLE) technique that efficiently separates the analytes from endogenous proteins and interfering substances. The following workflow diagram illustrates the complete extraction process:
Sample Aliquoting: Transfer 1.0 mL of plasma sample into a 15-mL glass centrifuge tube with a PTFE-lined screw cap.
Buffer Addition: Add 0.5 mL of 0.5 M sodium phosphate buffer (pH 7.5) to the plasma sample. The buffer serves to maintain optimal pH for extraction efficiency and stability of the analytes.
Primary Extraction: Add 8 mL of methylene chloride (dichloromethane) to the mixture. Securely cap the tube and vortex mix vigorously for 1 minute to ensure complete extraction of the analytes into the organic phase.
Phase Separation: Centrifuge the samples at 2,500 × g for 10 minutes at room temperature to achieve clear phase separation. The organic phase (lower layer) will contain the extracted pefloxacin and norfloxacin.
Repeat Extraction: Carefully transfer the organic phase (lower layer) to a fresh glass tube using a Pasteur pipette. Repeat the extraction process three times with fresh 8 mL aliquots of methylene chloride, pooling all organic phases to maximize recovery.
Back-Extraction: Add 0.5 mL of 0.5 M sodium hydroxide to the pooled organic extract. Vortex mix for 1 minute and centrifuge at 1,500 × g for 10 minutes. This step transfers the acidic analytes from the organic phase to the aqueous phase.
Final Preparation: Collect the aqueous phase (upper layer, now containing the extracted analytes) and transfer to an HPLC vial. The sample is now ready for chromatographic analysis [3].
This LLE method provides excellent clean-up of plasma samples, effectively removing proteins and phospholipids that could interfere with chromatographic analysis. The back-extraction into alkaline aqueous solution serves the dual purpose of concentrating the analytes and transferring them into a solvent compatible with reversed-phase HPLC.
The HPLC method with fluorescence detection has been comprehensively validated according to International Conference on Harmonization (ICH) guidelines for bioanalytical methods. The method demonstrates excellent performance characteristics for the quantification of pefloxacin in plasma matrices.
Table 2: Method Validation Parameters for Pefloxacin in Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1-10 µg/mL | R² > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Signal-to-noise ratio ≥ 10:1, CV < 20% |
| Precision (Intra-day) | CV < 5% | CV ≤ 15% |
| Precision (Inter-day) | CV < 8% | CV ≤ 15% |
| Accuracy | 85-115% | 85-115% of nominal value |
| Recovery | >85% | Consistent and reproducible |
| Specificity | No interference from plasma components | Analytes well separated from interfering peaks |
The linearity of the method was established by analyzing standard curves in the range of 0.1-10 µg/mL, with correlation coefficients (R²) typically exceeding 0.999. The sensitivity parameters (LOD and LOQ) ensure reliable detection and quantification at the concentrations expected in pharmacokinetic studies following therapeutic dosing [3].
The specificity of the method was confirmed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of pefloxacin or norfloxacin, demonstrating the method's selectivity for the target analytes. The precision of the method was evaluated both within a single analytical run (intra-day) and between different runs (inter-day). The results, expressed as coefficient of variation (CV), were well within acceptable limits for bioanalytical methods. Accuracy was determined by analyzing quality control samples at low, medium, and high concentration levels, with mean accuracy values ranging from 95% to 105% of the nominal concentrations [3] [5].
The extraction efficiency (recovery) was calculated by comparing the peak areas of extracted samples with those obtained from direct injection of standard solutions at equivalent concentrations. The consistent recovery rates exceeding 85% indicate that the sample preparation method efficiently extracts the analytes from the plasma matrix without significant loss, contributing to the method's reliability for quantitative analysis.
The validated method has been successfully applied to a pharmacokinetic study of pefloxacin in broiler chickens after single intravenous (IV) and oral (PO) administrations at a dose of 10 mg/kg body weight [3]. The study design incorporated:
The plasma concentration-time data fitted well to a two-compartment open model. The following table summarizes the key pharmacokinetic parameters obtained from the study:
Table 3: Pharmacokinetic Parameters of Pefloxacin in Broiler Chickens (10 mg/kg dose)
| Parameter | IV Administration | Oral Administration |
|---|---|---|
| t½β (elimination half-life) | 8.44 ± 0.48 h | 13.18 ± 0.82 h |
| t½a (absorption half-life) | - | 0.87 ± 0.07 h |
| TMAX (time to CMAX) | - | 2.01 ± 0.12 h |
| CMAX (maximum concentration) | - | 4.02 ± 0.31 µg/mL |
| Oral Bioavailability (F) | - | 70 ± 2% |
| Norfloxacin CMAX | - | 0.19 ± 0.01 µg/mL |
| Norfloxacin t½β | - | 10.93 ± 0.80 h |
The pharmacokinetic data revealed that pefloxacin was rapidly absorbed after oral administration, with a short absorption half-life of 0.87 hours. The elimination half-life was significantly longer after oral administration compared to IV administration, suggesting potential flip-flop kinetics. The oral bioavailability of 70% indicates good systemic exposure after oral dosing. The active metabolite norfloxacin reached measurable concentrations in plasma, representing approximately 5% of the parent drug exposure [3].
Based on the pharmacokinetic data and pharmacodynamic principles, the study concluded that an oral dose of 10 mg pefloxacin/kg body weight every 24 hours would maintain plasma concentrations above the MIC values for most susceptible pathogens and should be effective in treating systemic infections in poultry [3].
Peak Shape Issues: If peak tailing or broadening occurs, check the mobile phase pH (should be 4.8) and the condition of the guard column. Replace the guard column if deterioration is suspected.
Retention Time Shifts: Significant changes in retention time may indicate mobile phase degradation or column aging. Prepare fresh mobile phase daily and ensure consistent column temperature.
Reduced Recovery: Low extraction recovery may result from improper pH adjustment during the extraction process. Verify the pH of the sodium phosphate buffer (should be 7.5) and ensure proper mixing during each extraction step.
Interference Peaks: If new interference peaks appear in chromatograms, test the purity of extraction solvents and reagents. Use high-purity HPLC-grade solvents throughout the procedure.
Sensitivity Issues: For studies requiring lower limits of quantification, consider concentrating the final aqueous extract or increasing the injection volume (if system pressure allows).
Metabolite Monitoring: When quantifying norfloxacin, ensure adequate separation from pefloxacin by periodically testing resolution with a standard mixture of both compounds.
This comprehensive protocol provides a reliable method for the extraction and quantification of this compound in plasma matrices. The method has been demonstrated to be robust, sensitive, and reproducible for pharmacokinetic studies and therapeutic drug monitoring applications.
This compound (CAS 149676-40-4) is a broad-spectrum fluoroquinolone antibiotic with molecular formula C₁₈H₂₈FN₃O₈S and molecular weight of 465.49 g/mol [1] [2]. As a norfloxacin analog, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription [3]. This compound is provided as a pharmaceutical primary standard with a purity of ≥98% and finds application in analytical method development, validation, and quality control processes for pharmaceutical products [1] [4]. The European Pharmacopoeia (EP) recognizes this compound as a reference standard for laboratory tests prescribed in official monographs [3].
This method is particularly suitable for the analysis of ophthalmic formulations such as in-situ gelling ocular preparations [5].
This method exploits the complex formation between pefloxacin and Fe(III) ions for quantification [6].
Table 1: Validation Parameters for Spectrophotometric Methods
| Parameter | UV Method (272 nm) | Fe(III) Complex Method |
|---|---|---|
| Linearity Range | 0.5-20 μg/mL | 2.15-85.88 μg/mL |
| Molar Absorptivity | Not specified | 4.8 × 10³ L·mol⁻¹·cm⁻¹ |
| Precision (RSD) | Not specified | 0.57-1.07% |
| Detection Limit | Not specified | 2.15 μg/mL |
| Application Matrix | Bulk drug, ophthalmic formulations | Tablets, aqueous solutions |
The following diagram illustrates the general workflow for spectrophotometric determination of this compound:
Diagram 1: Workflow for spectrophotometric determination of this compound
This method is stability-indicating and can resolve the drug peak from degradation products [7].
This sensitive method is suitable for determination of pefloxacin in human plasma with acetaminophen as internal standard [8].
Table 2: HPLC Method Validation Parameters for this compound
| Parameter | Stability-Indicating Method | Plasma Analysis Method |
|---|---|---|
| Linearity Range | Not specified | 0.125-12 μg/mL |
| Retention Time | ~5.1 min | ~6.2 min |
| LOD/LOQ | Not specified | 0.03125/0.125 μg/mL |
| Precision (RSD) | Not specified | Intra-day: 0.376-0.9056% |
| Accuracy | Not specified | 100.09-100.72% |
| Application Matrix | Bulk drug, tablets | Human plasma, tablets |
The following diagram illustrates the complete HPLC analysis workflow for this compound:
Diagram 2: HPLC analysis workflow for this compound
This compound is widely used as a reference standard in pharmaceutical analysis to ensure consistency of formulations and validate analytical methods [4]. The compound finds specific applications in:
The HPLC method has been successfully applied to pharmacokinetic studies in humans, demonstrating its utility in therapeutic drug monitoring [8]. Key applications include:
Comprehensive validation of the analytical methods has been performed according to International Conference on Harmonization (ICH) guidelines [5] [8]. The key validation parameters include:
Table 3: Summary of Analytical Applications and Validation
| Application Area | Recommended Method | Key Advantages |
|---|---|---|
| Pharmaceutical Quality Control | UV Spectrophotometry at 272 nm | Simple, rapid, economical, eco-friendly |
| Stability Studies | Stability-indicating HPLC | Resolves degradation products, specific |
| Bioanalytical Applications | HPLC with plasma preparation | Sensitive, precise, suitable for pharmacokinetics |
| Complexation Studies | Fe(III) complex method | Well-characterized complex, good precision |
This compound requires careful handling with appropriate safety precautions [2]:
This compound serves as a crucial analytical standard in pharmaceutical and bioanalytical applications. The comprehensive analytical methods detailed in this document provide researchers with validated protocols for accurate quantification of this compound in various matrices. The spectrophotometric methods offer simple, economical approaches for routine quality control, while the HPLC methods deliver the specificity and sensitivity required for stability studies and bioanalytical applications. Proper adherence to the safety guidelines is essential when handling this compound to prevent eye irritation and other potential hazards. These thoroughly characterized analytical protocols support the ongoing research and quality assurance of this fluoroquinolone antibiotic in various pharmaceutical formulations and biological systems.
Pefloxacin mesylate dihydrate is a synthetic broad-spectrum fluoroquinolone antibiotic effective against most gram-negative and gram-positive bacteria. It is structurally classified as a quinoline carboxylic acid and functions by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes, thereby preventing bacterial DNA replication and transcription [1] [2]. While clinically used to treat gonococcal urethritis and gastrointestinal/genitourinary tract infections, pefloxacin has been associated with potential hepatotoxic effects in both clinical use and experimental models, necessitating robust cytotoxicity assessment protocols [3] [1]. The compound has relatively high water solubility (50 mg/mL) and protein binding capacity of 20-30%, with an elimination half-life of approximately 8.6 hours [2].
Primary hepatocytes represent the gold standard model for hepatotoxicity studies due to their retention of most in vivo metabolic functions, including phase I and phase II enzyme activities that are often diminished or absent in hepatoma cell lines like HepG2 [4] [5]. When assessing drug-induced liver injury (DILI), primary hepatocytes provide superior predictivity compared to immortalized cell lines because they maintain physiological levels of drug-metabolizing enzymes and transporters essential for generating reactive metabolites that may contribute to toxicity [4]. This protocol describes standardized methodologies for evaluating this compound cytotoxicity in primary hepatocyte cultures, incorporating relevant experimental models from the literature and accounting for compound-specific characteristics.
Table: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₂₀FN₃O₃·CH₄O₃S·2H₂O | [1] |
| Molecular Weight | 465.5 g/mol | [1] |
| Mechanism of Action | Inhibition of DNA gyrase & topoisomerase IV | [2] |
| Antibiotic Spectrum | Broad-spectrum vs. Gram-positive & Gram-negative bacteria | [1] |
| Water Solubility | 50 mg/mL | [1] |
| Protein Binding | 20-30% | [2] |
| Metabolism | Hepatic (primary metabolites: pefloxacin N-oxide, norfloxacin) | [2] |
In primary cultures of rat hepatocytes, pefloxacin demonstrated concentration-dependent cytotoxicity when assessed by intracellular enzyme release. The hepatotoxic threshold was identified at 400 mg/L for pefloxacin, while ciprofloxacin showed toxicity at 200 mg/L. Interestingly, ofloxacin did not demonstrate hepatotoxicity even at 400 mg/L concentrations, suggesting structure-specific toxicity profiles among fluoroquinolones [3]. After 48 hours of incubation, the remaining antibiotic concentrations in the culture medium as determined by HPLC were 55%, 45%, and 35% for ofloxacin, ciprofloxacin, and pefloxacin, respectively, indicating differential hepatocellular uptake or metabolism among these compounds [3].
Table: Concentration-Dependent Cytotoxicity of Fluoroquinolones in Primary Rat Hepatocytes
| Compound | Toxic Concentration | Incubation Period | Remaining in Medium After 48h | Key Findings |
|---|---|---|---|---|
| Pefloxacin | 400 mg/L | 48 hours | 35% | Significant intracellular enzyme release indicating hepatotoxicity |
| Ciprofloxacin | 200 mg/L | 48 hours | 45% | Moderate hepatotoxicity at lower concentrations |
| Ofloxacin | Not toxic up to 400 mg/L | 48 hours | 55% | No significant hepatotoxicity observed |
Validation of the primary hepatocyte cytotoxicity model has been demonstrated through derivation of IC₅₀ values for known hepatotoxic compounds including tamoxifen, staurosporine, and phenylmercuric acetate. The assay performance was confirmed through comparison with HepG2 cells, with primary hepatocytes generally showing greater sensitivity in detecting hepatotoxic effects, consistent with their enhanced metabolic capacity [4]. When implementing this protocol, researchers should expect pefloxacin to exhibit moderate hepatotoxic potential compared to other fluoroquinolones, with significant effects manifesting at concentrations exceeding 200 mg/L in sensitive systems.
The cytotoxic mechanism of pefloxacin appears to involve initial interaction with cell membranes, as demonstrated in zebrafish embryo models where pefloxacin was first absorbed on the outer membrane surface before slowly entering the cytoplasm [6]. This membrane interaction resulted in changes to surface morphology and significantly inhibited embryo hatching rates, though it did not cause teratogenic effects [6]. In mammalian systems, pefloxacin and other fluoroquinolones have been shown to affect mitochondrial function and RNA processing pathways, potentially contributing to their cytotoxic profiles [5].
Gene expression studies comparing primary human hepatocytes to HepG2 cells have revealed substantial differences in basal gene expression patterns, which may account for their differential responses to toxic insults [5]. When exposed to various fluoroquinolones, both systems showed that trovafloxacin induced substantially more gene expression changes than other quinolones, consistent with its known idiosyncratic hepatotoxicity in humans [5]. These findings underscore the importance of using metabolically competent primary hepatocyte systems for accurate hepatotoxicity risk assessment.
Donor Variability: When using primary human hepatocytes, be aware that inter-donor variability in drug metabolism capacity can significantly influence cytotoxicity results. Consider using hepatocytes from at least 3 different donors or pooled sources for robust assessment.
Metabolic Activation: Pefloxacin is metabolized primarily to norfloxacin and pefloxacin N-oxide [2]. The cytotoxicity assessment should account for potential toxic effects of these metabolites by including metabolite reference standards where possible.
Culture Duration: For detection of pefloxacin cytotoxicity, a minimum 48-hour exposure period is recommended based on experimental data showing significant effects within this timeframe [3].
Cryopreserved Hepatocytes: Plateable cryopreserved human hepatocytes can be successfully implemented in high-throughput formats up to 1536-well plates, enabling scalable hepatotoxicity screening [4].
Poor Cell Attachment: Ensure collagen I coating is fresh and uniform. Pre-warm plates to 37°C before plating and allow at least 4-6 hours for attachment before disturbing cultures.
High Background in LDH Assay: Centrifuge plates at 250 × g for 5 minutes before supernatant collection to remove floating cells that could contribute to background signal.
Variable ATP Measurements: Allow complete equilibration of CellTiter-Glo reagent to room temperature and ensure consistent mixing after reagent addition.
Weak Cytotoxicity Signal: Consider extending exposure time to 72 hours with medium refreshment at 48 hours, as some hepatotoxic effects require prolonged exposure.
While primary hepatocytes represent the gold standard, HepaRG cells provide a viable alternative when donor variability concerns or sourcing limitations exist. HepaRG cells maintain high metabolic activity and have demonstrated utility in hepatotoxicity studies, though they may not fully recapitulate all aspects of primary hepatocyte physiology [7]. For investigative studies of fluoroquinolone-specific toxicity mechanisms, zebrafish embryo models offer complementary in vivo insights, particularly for developmental toxicity assessment [6].
The table below summarizes the in vitro antibacterial activity of pefloxacin mesylate dihydrate against a range of bacterial strains, as measured by Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain / Group | MIC Range or MIC₉₀ (mg/L) | Activity Level |
|---|---|---|
| Gram-negative Bacteria | ||
| Escherichia coli | 0.03 - 0.5 [1]; MIC₉₀: 0.12 [2] | Highly Active |
| Klebsiella spp. | ≤ 0.5 [2] | Highly Active |
| Salmonella spp. | MIC₅₀/MIC₉₀: 0.12/1.0 [1] | Highly Active |
| Shigella spp. | MIC₅₀/MIC₉₀: 0.06/0.06 [1] | Highly Active |
| Proteus spp. | 0.03 - 4 [1] | Highly Active |
| Pseudomonas aeruginosa | 1 - 4 [1]; MIC₉₀: 4 [2] | Moderately Active |
| Acinetobacter spp. | 1 - 4 [1] | Moderately Active |
| Gram-positive Bacteria | ||
| Staphylococcus aureus (including MRSA) | 0.125 - 0.5 [1]; 4 [3] | Active to Moderately Active |
| Coagulase-negative Staphylococci | 0.125 - 0.5 [1] | Active |
| Streptococcus spp. | 4 [3] | Moderately Active |
| Other Bacteria | ||
| Bacteroides fragilis (Anaerobic) | MIC₉₀: 16 [2] | Poorly Active / Resistant |
| Legionella pneumophila | MIC₅₀/MIC₉₀: 1.0/1.0 [1] | Moderately Active |
| Mycoplasma spp. | MIC₅₀/MIC₉₀: 2/8 [1] | Poorly Active |
This standard method determines the lowest concentration of antibiotic that prevents visible bacterial growth [3] [1].
Preparation of Reagents
Procedure
Result Interpretation
CLSI and EUCAST recommend a 5 μg pefloxacin disk as a surrogate marker for detecting fluoroquinolone resistance in Salmonella spp. and other Enterobacterales [5] [6].
Procedure
Interpretation
Pefloxacin exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. DNA gyrase is primarily responsible for introducing negative supercoils into DNA, while topoisomerase IV decatenates linked daughter chromosomes after replication. By inhibiting these enzymes, pefloxacin blocks DNA replication and transcription, leading to rapid bacterial cell death [1] [2].
I hope these detailed application notes and protocols assist in your research and drug development efforts. Should you require further clarification on any of the methodologies, please feel free to ask.
Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic effective against most gram-negative and gram-positive bacteria. Its primary mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is considered the primary target in gram-negative bacteria, while topoisomerase IV is the primary target in gram-positive organisms. The inhibition of these enzymes results in strand breakage of the bacterial chromosome, preventing DNA supercoiling, replication, and transcription, ultimately leading to bacterial cell death [1].
The following diagram illustrates this mechanism and the drug's core structure:
Pefloxacin exhibits favorable pharmacokinetic properties, including good oral bioavailability, a large volume of distribution, and penetration into various tissues and body fluids.
Table 1: Key pharmacokinetic parameters of Pefloxacin (10 mg/kg) across species
| Species | Route | t½β (h) | T˅MAX (h) | C˅MAX (μg/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Chicken | Oral | 13.18 | 2.01 | 4.02 | 70 | [2] |
| Chicken | IV | 8.44 | - | - | - | [2] |
| She-Camel | IM | 5.73 | 0.75 | 3.60 | 71.59 | [3] |
| She-Camel | IV | 4.89 | - | - | - | [3] |
Abbreviations: t½β: Elimination half-life; T˅MAX: Time to maximum concentration; C˅MAX: Maximum concentration; IV: Intravenous; IM: Intramuscular.
Studies in chickens show that Pefloxacin is widely distributed and reaches peak concentrations in most tissues within 1-2 hours after oral administration. The drug is mainly concentrated in the liver and kidneys. It is cleared more rapidly from muscles (e.g., chicken crureus), brain, testes, ovaries, and pancreas compared to other organs [4]. The rapid accumulation in tissues can be attributed in part to its relatively slow organ clearance [4]. After intramuscular administration in lactating she-camels, the drug penetrated milk quickly, achieving a peak milk concentration of 3.24 μg/mL at 1.0 hour post-administration [3].
This protocol outlines a specific, sensitive, and stable high-performance liquid chromatography (HPLC) method for determining Pefloxacin levels in plasma and various tissues, adapted from validated methods used in recent studies [4] [2].
The method should be validated for the following parameters [4] [2]:
The entire experimental workflow is summarized below:
Pefloxacin is extensively metabolized, with the piperazinyl ring being the main site of metabolism. It is converted to several metabolites, including N-demethyl pefloxacin (norfloxacin), which is a major metabolite and also a potent antibiotic itself [2]. In broiler chickens, this metabolite represented about 5% of the parent drug's plasma concentrations and had an elimination half-life of 10.93 hours after oral administration of pefloxacin [2]. The analytical method should be validated to separate and quantify pefloxacin and its major metabolites to accurately interpret tissue distribution data.
This compound demonstrates predictable and favorable pharmacokinetics in multiple species, with good bioavailability and extensive tissue distribution. The protocols outlined here, particularly the robust HPLC method, provide a framework for reliable tissue concentration analysis. These findings support the potential therapeutic application of pefloxacin for systemic infections; an oral dose of 10 mg/kg every 24 hours maintains plasma and tissue concentrations above the MIC for many susceptible pathogens [3] [2]. The data and methodologies are invaluable for researchers designing studies for antibiotic efficacy, tissue residue depletion, and safety assessments in animal models.
Pefloxacin is a fluoroquinolone antibiotic with broad-spectrum activity. The development and validation of a robust bioanalytical method are critical steps for quantifying the drug in biological matrices, which is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed application notes and protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for Pefloxacin Mesylate Dihydrate in human plasma, following international regulatory standards [1] [2].
The following conditions have been established for the precise quantification of Pefloxacin [1] [2].
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., Shim-pack CLC-ODS) |
| Mobile Phase | Acetonitrile : 0.025 M Phosphoric Acid (13:87, v/v, pH 2.9) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm or 277 nm |
| Internal Standard | Acetaminophen |
| Injection Volume | Typically 20 µL |
| Column Temperature | Ambient |
A stock solution of Pefloxacin should be prepared in a suitable solvent like methanol at a concentration of approximately 1 mg/mL [3]. This stock is subsequently diluted with a solvent like methanol:water (50:50, v/v) to prepare working solutions for spiking into control human plasma.
Table 2: Calibration Curve and Quality Control Levels
| Sample Type | Concentration Levels | Purpose |
|---|---|---|
| Calibration Standards | 8 non-zero concentrations across the range (e.g., 0.05 - 10 µg/mL) | To construct the calibration curve |
| Quality Controls (QC) | LLOQ QC, Low QC, Middle QC, High QC (e.g., 0.05, 0.15, 4.0, 8.0 µg/mL) | To assess accuracy and precision |
The following workflow diagram outlines a robust sample preparation procedure based on liquid-liquid extraction, which is known for providing clean samples and high analyte recovery [3].
The method must be validated to demonstrate it is suitable for its intended use. The core parameters to be investigated and their general acceptance criteria are summarized below [4] [5].
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Description | Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | Analyze blank plasma from at least 6 sources. Compare with spiked samples. | No interference ≥ 20% of LLOQ area for analyte and ≥ 5% for IS [5]. |
| Linearity & Range | Analyze 8 non-zero calibration standards in duplicate over 3 days. | Correlation coefficient (r) ≥ 0.999 [5] [1]. |
| Accuracy | Analyze QC samples at 4 levels (LLOQ, L, M, H) with 6 replicates each. | Mean recovery 98-102% [5]. LLOQ within ±20%, others within ±15% [4]. |
| Precision | • Repeatability: 6 replicates of 4 QC levels in one run. • Intermediate Precision: 4 QC levels analyzed by two analysts/different days. | RSD < 2% for repeatability; RSD < 3% for intermediate precision [5]. | | Recovery | Compare analyte response of extracted samples to un-extracted standards. | Consistent and high recovery (e.g., >70%); RSD < 3-5% [3]. | | LOD & LOQ | Based on Signal-to-Noise (S/N) ratio. | S/N ≈ 3:1 for LOD; S/N ≈ 10:1 for LOQ [4] [5]. | | Robustness | Deliberate small changes in flow rate, pH, mobile phase ratio, column temperature. | Consistency in retention time, peak area, and resolution (RSD < 2%) [5]. |
3.1.1. Protocol for Specificity and Selectivity
3.1.2. Protocol for Linearity of Calibration Curve
3.1.3. Protocol for Accuracy and Precision
3.1.4. Protocol for Robustness
The overall validation process can be visualized as a sequential workflow where the successful completion of one parameter allows progression to the next. This ensures a logical and thorough validation.
A fully validated method can be applied to a clinical bioequivalence study. The following workflow outlines the steps from subject enrollment to the final statistical analysis, with the analytical laboratory playing a central role in steps 4 through 7.
Pefloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-negative and Gram-positive bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II), preventing DNA supercoiling and replication [1]. Pharmacokinetic (PK) modeling in food-producing species like broiler chickens is essential for determining effective dosage regimens, predicting tissue residue depletion, and ensuring food safety.
This document consolidates experimental data and methodologies from recent studies to provide a standardized protocol for PK modeling of pefloxacin mesylate dihydrate in broiler chickens.
Data from multiple studies indicate that pefloxacin exhibits favorable pharmacokinetics in chickens, including good oral bioavailability and extensive tissue distribution. Its major metabolite is N-demethyl pefloxacin (norfloxacin), which also possesses antibacterial activity [1] [2].
Table 1: Mean (±SEM) Pharmacokinetic Parameters of Pefloxacin after a Single 10 mg/kg Dose in Broiler Chickens
| Parameter | Intravenous (IV) Administration | Oral Administration |
|---|---|---|
| Elimination Half-Life (t½β, h) | 8.44 ± 0.48 | 13.18 ± 0.82 |
| Absorption Half-Life (t½a, h) | Not Applicable | 0.87 ± 0.07 |
| Time to Maximum Concentration (TMAX, h) | Not Applicable | 2.01 ± 0.12 |
| Maximum Plasma Concentration (CMAX, µg/mL) | Not Applicable | 4.02 ± 0.31 |
| Area Under the Curve (AUC, µg*h/mL) | Data not specified in source | Data not specified in source |
| Oral Bioavailability (F, %) | --- | 70 ± 2 |
| Volume of Distribution (Vd, L/kg) | Data not specified in source | Data not specified in source |
| Clearance (Cl, L/h/kg) | Data not specified in source | Data not specified in source |
Source: [1]
Table 2: Pharmacokinetic Parameters of the Metabolite Norfloxacin after Oral Pefloxacin (10 mg/kg)
| Parameter | Value (Mean ± SEM) |
|---|---|
| CMAX (µg/mL) | 0.80 ± 0.07 |
| TMAX (h) | 3.67 ± 0.21 |
| Elimination Half-Life (t½β, h) | 5.66 ± 0.81 |
| Mean Residence Time (MRT, h) | 14.44 ± 0.97 |
Source: [2]
Table 3: Tissue Residues of Pefloxacin 24 hours after the Fourth Oral Dose (10 mg/kg/day for 4 days)
| Tissue | Pefloxacin Concentration (µg/g, Mean ± SD) |
|---|---|
| Liver | 3.20 ± 0.40 |
| Muscle | 1.42 ± 0.18 |
| Kidney | 0.69 ± 0.04 |
| Skin & Fat | 0.06 ± 0.02 |
Source: [2]
The following protocol is synthesized from methodologies described in the literature [1] [2].
A high-performance liquid chromatography (HPLC) method with fluorimetric detection is recommended for its specificity and sensitivity.
The workflow below summarizes the key stages of a standard pharmacokinetic study for pefloxacin in broiler chickens.
This compound is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Its molecular formula is C₁₇H₂₀FN₃O₃·CH₄O₃S·2H₂O, with a molecular weight of 465.49 g/mol [1]. As a fluoroquinolone, its primary mechanism of action involves the inhibition of bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV [2] [3]. These enzymes are essential for bacterial DNA replication, transcription, repair, and cell division. By binding to these enzyme complexes, Pefloxacin stabilizes DNA breaks, preventing DNA replication and ultimately leading to bacterial cell death [3] [1].
While it has historically been used to treat various infections, its current primary research and clinical application, particularly in Europe as guided by EUCAST, is as a screening tool for fluoroquinolone resistance in Enterobacterales [4]. This use is critical given the ongoing review and reduction of fluoroquinolone breakpoints and the global challenge of antimicrobial resistance.
The table below summarizes the core chemical, pharmacological, and susceptibility testing properties of this compound.
Table 1: Core Properties of this compound
| Property | Description |
|---|---|
| Chemical Classification | Fluoroquinolone antibiotic [2] |
| Modality | Small Molecule [2] |
| Molecular Formula | C₁₇H₂₀FN₃O₃·CH₄O₃S·2H₂O [1] |
| Molecular Weight | 465.49 g/mol [1] |
| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV [2] [3] |
| Primary Metabolite | Norfloxacin [2] |
| Protein Binding | 20-30% [2] [5] |
| Elimination Half-Life | ~8.6 hours [2] [5] |
| Primary Regulatory Status | Not approved by the US FDA [2]. Approved in other jurisdictions (e.g., was approved in France in 1985) [5]. |
| Key Testing Application | Screening for fluoroquinolone resistance in Enterobacterales, as per EUCAST guidelines [4]. |
Formal clinical breakpoints for Pefloxacin are not listed in the current FDA-recognized CLSI standards [6]. However, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a defined methodology for its use as a screening agent. EUCAST emphasizes that fluoroquinolone breakpoints are under continuous review and are expected to be further reduced, solidifying the role of the pefloxacin screen test [4].
Table 2: Pefloxacin Screening Test Parameters for Enterobacterales (EUCAST)
| Parameter | Specification |
|---|---|
| Test Purpose | To detect fluoroquinolone resistance in Enterobacterales, Salmonella enterica, and Vibrio spp. [4]. |
| Test Method | Disk diffusion or agar dilution [4]. |
| Recommended Concentration | A specific pefloxacin disk is used (exact concentration should be verified from the latest EUCAST tables) [4]. |
| Interpretation | The zone diameter or MIC value is used to indicate likely resistance to the broader fluoroquinolone class [4]. |
| Regulatory Context | EUCAST urges laboratories to familiarize themselves with this test and contact suppliers to ensure pefloxacin availability [4]. |
This protocol outlines the steps for performing a pefloxacin screen using the disk diffusion method, based on EUCAST recommendations.
1. Principle: Commercially prepared paper disks impregnated with pefloxacin are placed on an inoculated Mueller-Hinton agar plate. During incubation, the drug diffuses into the agar, creating a concentration gradient. The formation of a zone of inhibition around the disk after incubation is measured and interpreted to predict fluoroquinolone susceptibility.
2. Materials and Reagents:
3. Procedure: 1. Inoculum Preparation: Prepare a bacterial suspension from fresh overnight culture, adjusting to the 0.5 McFarland standard. 2. Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension, remove excess fluid, and swab the entire surface of the CAMHA plate in three directions to ensure confluent growth. 3. Disk Application: Apply the pefloxacin disk to the inoculated agar surface using sterile forceps and press down gently to ensure full contact. 4. Incubation: Invert plates and incubate aerobically at 35±2°C for 16-20 hours. 5. Reading Results: After incubation, measure the diameter of the complete zone of inhibition (including the disk diameter) in millimeters using a caliper or ruler viewed from the back of the plate against a dark, non-reflective background.
The following diagram illustrates the workflow of this protocol.
This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of Pefloxacin.
1. Principle: The test isolate is inoculated into a series of broth wells containing doubling dilutions of this compound. The MIC is the lowest concentration of antibiotic that prevents visible growth after incubation.
2. Materials and Reagents:
3. Procedure: 1. Antibiotic Dilution: Prepare a serial two-fold dilution of Pefloxacin in CAMHB across the wells of the microdilution tray, covering a concentration range from above the expected MIC to below it. 2. Inoculation: Add the standardized bacterial inoculum to each well of the dilution series. Include growth control (inoculum, no drug) and sterility control (broth only) wells. 3. Incubation: Cover the tray and incubate at 35±2°C for 16-20 hours. 4. Reading Results: Examine the wells for visible growth. The MIC is the lowest concentration of Pefloxacin that completely inhibits visible growth.
Resistance to pefloxacin and other fluoroquinolones primarily occurs through:
For the screening test, report the zone diameter and an interpretive category of "Susceptible" or "Resistant" based on the criteria in the latest EUCAST breakpoint tables. For MIC tests, report the numeric MIC value in mg/L. All reports should include details of the methodology used (e.g., "EUCAST disk diffusion method").
This compound remains a vital tool in the antimicrobial stewardship arsenal, not as a first-line therapeutic, but as a strategic sentinel for detecting fluoroquinolone resistance. The protocols outlined here provide a framework for its standardized application in screening. Researchers and laboratories must remain vigilant for updates to breakpoints from standards organizations like EUCAST and CLSI, as interpretive criteria are subject to change in response to evolving resistance patterns.
This compound is a broad-spectrum fluoroquinolone antibiotic effective against both gram-positive and gram-negative bacteria. The chemical designation is 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid methanesulfonate dihydrate. High-Performance Liquid Chromatography has emerged as the primary analytical technique for quantifying pefloxacin in various matrices including pharmaceutical formulations and biological fluids due to its sensitivity, specificity, and reproducibility. The development of robust HPLC methods is essential for quality control in pharmaceutical manufacturing, therapeutic drug monitoring in clinical settings, and stability assessment under various degradation conditions.
The molecular structure of pefloxacin contains ionizable functional groups including a carboxylic acid at position 3 and basic piperazinyl nitrogen at position 7, which influence its chromatographic behavior. These functional groups allow for effective separation using reversed-phase chromatography with appropriately acidified mobile phases. The aromatic quinoline system provides strong UV absorption, making UV detection particularly suitable for this compound with maximum absorbance observed at approximately 275-277 nm. Understanding these physicochemical properties is fundamental to developing optimal HPLC conditions that provide accurate, precise, and reliable quantification of this compound across various applications [1].
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Shim-pack CLC-ODS (C18) | C18 column (150 × 4.6 mm, 5μm) | C18 column (250 × 4.6 mm, 5μm) |
| Mobile Phase | Acetonitrile:0.025M phosphoric acid (13:87, v/v) | Methanol:buffer (30:70, v/v) | Phosphate buffer:acetonitrile (85:15, v/v) |
| pH Adjustment | pH 2.9 (with KOH) | pH ~3.0 | pH 2.5-3.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 275 nm | 277 nm | 275 nm |
| Injection Volume | 20 μL | 20 μL | 20 μL |
| Column Temperature | Ambient | Ambient | 25°C |
| Retention Time | ~6-7 minutes | ~5.1 minutes | ~6.5 minutes |
The mobile phase should be freshly prepared daily, filtered through a 0.45μm membrane filter, and degassed by sonication for 15 minutes before use. The acidic pH of the mobile phase (typically 2.9-3.0) is critical for suppressing the ionization of silanol groups on the stationary phase and controlling the ionization state of pefloxacin, thereby reducing peak tailing and improving resolution. The relatively low organic content (13-30% acetonitrile or methanol) in the mobile phase provides adequate retention and separation of pefloxacin from potential interferents and degradation products [1] [2].
Table 2: Sample Preparation Methods for Different Matrices
| Matrix | Sample Amount | Extraction Method | Internal Standard | Key Processing Steps |
|---|---|---|---|---|
| Tablets | Powder equivalent to 50 mg pefloxacin | Direct dissolution | Not required | Sonication, filtration, dilution |
| Plasma/Serum | 1.0 mL | Protein precipitation | Acetaminophen | Acid precipitation, centrifugation |
| Degradation Studies | Variable | Direct dissolution | Not required | Variable treatment, dilution |
The sample preparation workflow for biological fluids is designed to achieve effective protein precipitation while maximizing analyte recovery. The use of internal standard (acetaminophen) corrects for analytical variability and improves method precision. For all sample types, it is critical to protect samples from light exposure throughout the preparation process as fluoroquinolones may undergo photodegradation [1].
The method effectively resolves pefloxacin from internal standard (acetaminophen), formulation excipients, and degradation products. Forced degradation studies demonstrate that the method is stability-indicating, with pefloxacin peak purity confirmed in the presence of degradation products. The retention time of pefloxacin is approximately 6-7 minutes, well-separated from the internal standard at approximately 4 minutes. In plasma samples, the method shows no interference from endogenous compounds at the retention time of pefloxacin [1] [2].
Table 3: Method Validation Summary for Pefloxacin HPLC Analysis
| Validation Parameter | Results for Tablet Analysis | Results for Plasma Analysis |
|---|---|---|
| Linearity Range | 0.125-12 μg/mL | 0.125-12 μg/mL |
| Correlation Coefficient (R²) | 0.9987 | >0.998 |
| Limit of Detection (LOD) | 0.03125 μg/mL | 0.03125 μg/mL |
| Limit of Quantitation (LOQ) | 0.125 μg/mL | 0.125 μg/mL |
| Intra-day Precision (%RSD) | 0.376-0.906% | 0.376-0.906% |
| Inter-day Precision (%RSD) | 0.739-0.853% | 0.147-0.821% |
| Accuracy (% Recovery) | 100.09-100.72% | 98-102% |
| Robustness | <2% variation with minor mobile phase changes | Similar to tablet analysis |
The linearity of the method was evaluated by analyzing a series of standard solutions across the concentration range of 0.125 to 12 μg/mL. The calibration curve was constructed by plotting peak area against concentration, with the relationship demonstrating excellent linearity (R² > 0.998). The y-intercept was not statistically significantly different from zero, confirming the appropriateness of linear regression model. The residual plot showed random distribution, further validating the linear model for quantification [1].
Intra-day precision was evaluated by analyzing six replicates at three concentration levels (low, medium, and high) within the same day. The relative standard deviation (RSD) for intra-day precision ranged from 0.376% to 0.906%, demonstrating excellent repeatability. Inter-day precision was assessed by analyzing the same three concentration levels over three consecutive days, with RSD values ranging from 0.739% to 0.853%. Accuracy was determined by recovery studies using the standard addition method at 70%, 100%, and 130% of the target concentration, with mean recovery values between 100.09% and 100.72%, well within the acceptable range of 98-102% [1].
The limit of detection (LOD), defined as the concentration yielding a signal-to-noise ratio of 3:1, was determined to be 0.03125 μg/mL. The limit of quantitation (LOQ), defined as the concentration yielding a signal-to-noise ratio of 10:1 with precision ≤10% RSD and accuracy within 80-120%, was established at 0.125 μg/mL. The low LOD and LOQ values demonstrate the adequate sensitivity of the method for detecting and quantifying pefloxacin at low concentrations, which is particularly important for therapeutic drug monitoring and pharmacokinetic studies [1].
Forced degradation studies are essential to demonstrate the stability-indicating capability of the HPLC method and to identify the degradation products that may form under various stress conditions. Pefloxacin is susceptible to oxidative degradation, as demonstrated in studies using radical initiators like 4,4′-azobis(4-cyanopentanoic acid) (ACVA). The oxidation of fluoroquinolones follows second-order kinetics, with the degradation rate dependent on the specific fluoroquinolone structure, incubation time, and temperature. The piperazinyl ring at position 7 appears to be the primary site for oxidative degradation in fluoroquinolones [3].
Other stress conditions including acidic and basic hydrolysis, thermal degradation, and photodegradation should be performed to fully validate the stability-indicating properties of the method. The method should effectively separate the degradation products from the parent drug, enabling accurate quantification of pefloxacin in stability samples. The use of mass spectrometry coupled with HPLC (LC-MS) facilitates the identification of degradation products and elucidation of degradation pathways [3] [2].
The antibacterial activity of pefloxacin oxidation products can be evaluated using thin-layer chromatography direct bioautography (TLC-DB). In this technique, the developed TLC plate is sprayed with a suspension of microorganisms (e.g., Escherichia coli) and incubated in a humid atmosphere. Zones of inhibition of bacterial growth appear where antibacterial substances are present on the TLC plate. The bioautogram is then sprayed with tetrazolium salt (MTT), which is converted to purple formazan by dehydrogenase enzymes in living bacteria, creating white inhibition zones on a colored background. Studies have shown that the main oxidation products of related fluoroquinolones like ciprofloxacin and pefloxacin retain antibacterial activity against Escherichia coli, indicating that the degradation process may not completely eliminate the biological activity of these compounds [3].
The following workflow diagram illustrates the complete sample preparation and analysis process for this compound:
Figure 1: HPLC Sample Preparation and Analysis Workflow for this compound
The described HPLC method provides a robust, accurate, and precise approach for the quantification of this compound in pharmaceutical formulations and biological fluids. The method has been comprehensively validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity across therapeutically relevant concentration ranges. The stability-indicating capability of the method, confirmed through forced degradation studies, makes it particularly valuable for quality control and stability assessment. The sample preparation protocols are optimized for different matrices, ensuring reliable results across various applications in pharmaceutical analysis and clinical monitoring.
Table 1: Core Pharmacological Properties of Pefloxacin Mesylate Dihydrate
| Property | Description |
|---|---|
| Drug Class | Fluoroquinolone (third-generation) antibacterial [1]. |
| Modality | Small molecule [2]. |
| Mechanism of Action | Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA transcription and replication. This interference leads to double-strand breaks in bacterial DNA [2] [1]. |
| Primary Targets | DNA gyrase (primary target in gram-negative bacteria); Topoisomerase IV (primary target in gram-positive bacteria) [2]. |
| Bactericidal Activity | Strongly bactericidal, inducing a "biphasic" killing effect and triggering a harmful SOS response in bacterial cells [1]. |
Table 2: Pharmacokinetic Summary of Pefloxacin
| Parameter | Value / Observation | Subject & Conditions |
|---|---|---|
| Bioavailability | ~90-100% (oral) [3] [4] | Humans, single 400 mg dose |
| Protein Binding | 20-30% [2] | - |
| Volume of Distribution | ~1.7 L/kg [3] | Humans, indicates extensive tissue penetration |
| Elimination Half-Life | 8.6 hours (parent drug) [2]; 9.7 - 13.7 hours (reported range) [4] | Humans |
| Metabolism | Extensive hepatic metabolism. Major metabolites: Norfloxacin (active), Pefloxacin N-oxide (low activity) [2] [5]. | - |
| Route of Elimination | Approximately 50% of a dose is excreted in urine as parent drug and metabolites; the remainder is excreted in feces [3]. | - |
| Clearance | Total: 5.2 - 8.3 L/h; Non-renal clearance is the predominant pathway (~90% of total clearance) [4]. | Humans |
The following diagram illustrates the bactericidal mechanism of this compound.
Here are detailed methodologies for key pharmacological studies.
This protocol is adapted from a study investigating the pharmacokinetics of pefloxacin after IV and oral administration in broiler chickens [5].
This protocol is based on a randomized, two-way crossover study comparing pefloxacin pharmacokinetics in patients with cystic fibrosis (CF) and healthy volunteers [4].
This protocol summarizes a study evaluating the developmental toxicity of pefloxacin using zebrafish embryos as a model [6].
Pefloxacin carries the class-related adverse effects of fluoroquinolones [3].
This compound is a well-studied fluoroquinolone antibiotic with a clear mechanism of action, favorable pharmacokinetics including high oral bioavailability and extensive tissue penetration, and a defined toxicity profile. The experimental protocols outlined provide a robust framework for researchers to conduct pharmacological and toxicological evaluations of this compound in various models.
The tables below summarize validated HPLC methods from scientific literature for detecting and quantifying Pefloxacin, which can form the basis of your dissolution testing analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Method 1 (Plasma Analysis) [1] | Method 2 (Stability Study) [2] | Method 3 (Tissue Analysis) [3] |
|---|---|---|---|
| Application | Plasma pharmacokinetics in broiler chickens | Oxidation degradation product analysis | Tissue distribution in chickens |
| Separation Column | Nucleosil C18 (12.5 cm × 0.4 cm), 5 µm | Not specified in excerpt | Not specified |
| Mobile Phase | Acetonitrile (150 mL), sodium acetate trihydrate (2 g), citric acid monohydrate (2 g), trimethylamine (1 mL), water (850 mL), pH 4.8 | Not specified | Not specified |
| Flow Rate | 2 mL/min | Not specified | Not specified |
| Detection | Fluorescence: Ex 330 nm, Em 440 nm | DAD (Diode Array Detector) | Not specified |
| Validation | Full validation per EU requirements (linearity, accuracy, precision, LOQ, LOD) [1] | Validated per ICH guidelines [2] | Excellent precision, reproducibility, stability [3] |
Table 2: Sample Preparation Details
| Sample Type | Preparation Method | Reference |
|---|---|---|
| Plasma | Liquid-liquid extraction with methylene chloride and 0.5 M sodium phosphate buffer (pH 7.5). Back-extraction into 0.5 M sodium hydroxide. | [1] |
| Chemical Solution | Forced degradation via oxidation with ACVA (4,4′-azobis(4-cyanopentanoic acid)). | [2] |
| Tissues | Homogenized and extracted prior to HPLC analysis. | [3] |
The following diagram outlines the general workflow for developing a dissolution test based on the available analytical methods. The specific HPLC conditions from Table 1 can be applied to the final analysis step.
The information above provides a strong analytical core, but you will need to establish several key parameters to create a complete dissolution test:
The table below summarizes key quantitative data for PFM and its interaction with SDS.
| Parameter | Value | Conditions / Method | Reference |
|---|---|---|---|
| Solubility in Pure Water | 67 mg/mL | In vitro, at receipt date | [1] |
| Critical Micelle Concentration (CMC) of PFM | 0.093 - 0.11 mol kg⁻¹ | Surface tension & conductivity, 303 K | [2] |
| Partition Coefficient (Kx) | 8.4 × 10⁵ | Between water & SDS micelles, 303 K | [2] |
| Binding Constant (Kb) | 25 | With SDS micelles | [2] |
| Gibbs Free Energy of Partitioning (ΔGp) | -33.8 kJ mol⁻¹ | 303 K, indicates spontaneity | [2] |
This detailed methodology is based on the published research investigating the thermodynamic solution properties of PFM [2].
The following workflow outlines the key stages of the experiment:
The significant solubility enhancement occurs due to the spontaneous partitioning of PFM molecules into SDS micelles [2].
Q1: Are there other surfactants besides SDS that can be used for solubilizing PFM? While the search results specifically detail the use of SDS, other ionic or non-ionic surfactants like hexadecyltrimethyl ammonium bromide (CTAB) or polysorbates (Tween) are commonly used in pharmaceutical solubilization. Their effectiveness would depend on their interaction with the specific chemical structure of PFM, which can be evaluated through similar experimental protocols [2].
Q2: What is the typical shelf life and storage condition for PFM stock solutions? One source indicates that a stock solution of PFM in water at 67 mg/mL can be prepared for immediate use "from the date of receipt" [1]. For long-term storage, it is standard practice to store the pure API powder in a cool, dry place and prepare fresh solutions frequently to ensure stability and avoid hydrolysis or degradation.
Q3: Why is a blue shift observed in the UV spectrum when PFM is incorporated into SDS micelles? The observed hypsochromic (blue) shift indicates a change in the microenvironment of the PFM molecule. When partitioned into the micelle, it experiences a less polar (more hydrophobic) environment compared to the bulk water. This change in polarity affects the electronic transitions of the drug molecule, leading to the observed spectral shift, which is clear evidence of successful solubilization and incorporation [2].
Q4: What are the key thermodynamic parameters that confirm the spontaneity of the process? The Gibbs free energy of micellization (ΔGm°) and partitioning (ΔGp) are the key indicators. The research shows that both the micellization of PFM itself and its partitioning into SDS micelles have negative ΔG values. This negative value confirms that these processes are thermodynamically spontaneous [2].
Here are answers to some frequently asked questions regarding the stability of this compound.
Q1: What are the primary factors that cause this compound to degrade? Pefloxacin is susceptible to photodegradation (degradation by light) and oxidative degradation. Exposure to light can lead to photo-oxidation, while chemical oxidants can attack the molecule's core structure [1] [2]. The molecule's piperazinyl group is particularly vulnerable to oxidative attacks [2].
Q2: How should this compound be stored to ensure stability? The recommended storage condition is in a tightly closed container, in a dry and well-ventilated place, at 2-8°C [3]. Most critically, the container must be protected from light to prevent photodegradation [1] [3].
Q3: What are the known degradation products of pefloxacin? Under oxidative conditions, the primary degradation products involve modifications to the piperazine ring. While specific structures require mass spectrometry for confirmation, the main metabolites and potential degradation products include Pefloxacin N-oxide and Norfloxacin [1] [2].
Q4: Do the degradation products retain antibacterial activity? Research on the oxidation products of related fluoroquinolones suggests that the main oxidative degradation products may retain some antibacterial activity against organisms like E. coli, though it is likely altered from the parent compound [2].
For researchers investigating the stability of Pefloxacin, here are detailed methodologies for forced degradation studies, based on current literature.
Protocol 1: Oxidative Degradation using a Radical Initiator (ACVA) [2]
This method is useful for simulating and studying oxidative degradation pathways in a controlled, reproducible manner.
Protocol 2: Assessing Photodegradation
While a specific protocol for pefloxacin is not detailed in the results, standard ICH Q1B guidelines can be followed [4] [5].
The following table summarizes key analytical techniques used to study pefloxacin degradation, as cited in the literature.
| Analytical Method | Application in Degradation Studies | Key Findings from Research |
|---|---|---|
| RP-HPLC-DAD | Separating and quantifying pefloxacin from its degradation products [2]. | Validated methods can monitor the decrease in parent drug concentration and the appearance of new peaks over time. |
| UHPLC-MS/MS | Identifying the molecular weights and proposing structures for degradation products [2]. | Used to identify major oxidation products resulting from ACVA-induced degradation [2]. |
| Chemiluminescence (CL) | Sensitively detecting early-stage surface oxidation on solid samples before visible changes occur [6]. | Studies on other drugs show CL intensity increases with light exposure duration, even without visible discoloration [6]. |
| TLC-Direct Bioautography | Evaluating the antibacterial activity of isolated degradation products [2]. | Can determine if specific degradation zones on a TLC plate retain activity against test bacteria like E. coli [2]. |
The diagram below illustrates the relationship between stress factors, the resulting degradation pathways, and the corresponding preventive measures for this compound.
For a comprehensive stability evaluation, you can follow this general experimental workflow, which incorporates the protocols mentioned above.
For a robust starting point, here is a summary of a validated reversed-phase HPLC method for Pefloxacin in tablet and human plasma [1] [2]. This method has demonstrated good resolution, linearity, and precision.
| Parameter | Specification |
|---|---|
| Column | Shim-pack CLC-ODS (C18) [1] [2] |
| Mobile Phase | Acetonitrile : 0.025 M Phosphoric acid (adjusted to pH 2.9 with KOH) (13:87, v/v) [1] [2] |
| Flow Rate | 1.0 mL/min [1] [2] |
| Detection (UV) | 275 nm [1] [2] |
| Internal Standard | Acetaminophen [1] [2] |
| Linear Range | 0.125 - 12 µg/mL (R² = 0.9987) [1] [2] |
| Injection Volume | Not specified; standard is often 10-20 µL |
| Retention Time CV | 0.566% (for six consecutive injections) [1] [2] |
The following workflow outlines a systematic approach to diagnosing and resolving the most common issues encountered during Pefloxacin analysis. Follow the path based on the symptoms you observe.
Addressing Poor Peak Shape
Fixing Retention Time Drift
Improving Low Peak Response
Q1: Can I use a different C18 column than the one specified? Yes, most C18 columns with similar dimensions and particle size (e.g., 5 µm) can be used. However, different column chemistries can affect selectivity, retention time, and peak shape. You may need to fine-tune the mobile phase ratio to achieve optimal results. Kromasil C18 is another column that has been successfully used for related fluoroquinolones [5].
Q2: How can I analyze Pefloxacin along with its degradation products? Forcing degradation studies, such as oxidation with radical initiators, can generate degradation products. To separate them, you may need to use a gradient elution method instead of an isocratic one. The parent drug and its products can then be identified using advanced techniques like LC-MS/MS [6].
Q3: What is a suitable internal standard for Pefloxacin in plasma? In one validated method, Acetaminophen was successfully used as an internal standard for the analysis of Pefloxacin in human plasma [1] [2]. It showed good resolution from the Pefloxacin peak.
Q4: My system pressure is high. What should I do? High pressure often indicates a blockage. First, filter your samples through a 0.45 µm or 0.22 µm membrane filter. If the problem persists, try reversing and flushing the column according to the manufacturer's instructions. Check all in-line filters and frits for blockage.
What are the common degradation products of Pefloxacin that can cause interference? Pefloxacin is susceptible to oxidative degradation. When oxidized by a radical initiator like ACVA (4,4′-azobis(4-cyanopentanoic acid)), it can form several degradation products. A key finding is that the main oxidation product likely retains antibacterial activity against E. coli. This is a critical point for bioanalytical methods, as this active degradant can interfere with microbiological assays or other activity-based detection methods [1].
Why might I get a false positive for Pefloxacin in a complex matrix like sea cucumber using LC-MS/MS? False positives can occur due to an interfering substance that is difficult to separate from Pefloxacin. One documented case identified the interfering substance as an isotope of Ciprofloxacin. This interferent had a similar molecular weight and produced two product ions identical to those of Pefloxacin, with an ion abundance ratio and a retention time shift (0.233%) that fell within typical acceptance criteria, making it hard to distinguish [2].
How can I minimize interference from the sample matrix when analyzing meat products? Using a modified QuEChERS method for sample preparation can effectively reduce matrix interference. For bacon and ham, optimal recovery of antimicrobial drugs, including quinolones, was achieved using methanol with 0.5% formic acid as the extraction solvent. This approach helps in efficiently removing pigments, fatty acids, and lipids that can interfere with the analysis [3].
The table below summarizes specific interference issues and validated solutions based on recent studies.
| Problem | Root Cause | Recommended Solution | Key Experimental Parameters |
|---|
| False positive in LC-MS/MS screening [2] | Co-eluting Ciprofloxacin isotope with nearly identical mass, product ions, and retention time. | 1. Change chromatographic conditions: Adjust the gradient and organic phase. A true standard will co-elute; an interferent will show a growing retention time difference. 2. Use High-Resolution MS (HRMS): Confirms precise mass difference between Pefloxacin (m/z 334.1769) and the Ciprofloxacin interferent (m/z 332.1613). | LC-MS/MS: Acetonitrile mobile phase, 0.1% formic acid [2]. | | Interference from active degradation products [1] | Oxidation products that retain antibacterial activity can interfere with bioassays. | 1. Employ a stability-indicating method (e.g., HPLC) to separate the parent drug from its degradants. 2. Use TLC-Direct Bioautography (TLC-DB) to visually confirm the presence and activity of degradant spots. | RP-HPLC: C18 column, methanol-buffer (30:70 v/v), 1.0 mL/min flow, detection at 277 nm [1] [4]. TLC-DB: Use E. coli and MTT staining to detect inhibition zones [1]. | | Matrix interference in complex foods [3] | Pigments, fats, and other components in meat products (bacon, ham) causing signal suppression or enhancement. | Optimize a QuEChERS extraction procedure. | Extraction: 0.5% Formic Acid in Methanol. Purification: Optimized via Box-Behnken Design (BBD) for salts and sorbents [3]. | | Low sensitivity in direct detection [5] | Insufficient signal for trace-level detection in environmental water samples. | Use Vortex-Assisted SERS. Vortexing aggregates silver nanoparticles (AgNPs), significantly enhancing the Raman signal without extra reagents. | SERS: AgNPs (50-65 nm), vortex mixing for several minutes. Achieved a low detection limit for Pefloxacin in water [5]. |
For the most critical and complex issues, here are more detailed methodologies.
This protocol is based on the strategy used to identify a Ciprofloxacin isotope as the source of interference [2].
This protocol is based on the study that investigated the oxidation of Pefloxacin with ACVA [1].
The diagram below outlines a logical pathway to follow when you suspect interference in your Pefloxacin analysis.
The table below summarizes the core parameters and results from a published high-performance liquid chromatography (HPLC) method for extracting pefloxacin and its metabolite, norfloxacin, from human plasma and epiploic fat [1].
| Parameter | Pefloxacin (Plasma) | Pefloxacin (Fat) | Norfloxacin (Plasma) | Norfloxacin (Fat) |
|---|---|---|---|---|
| Extraction Recovery | 92.3% ± 5.0% | 61.3% ± 16.5% | 80.9% ± 7.0% | 69.4% ± 14.0% |
| Linear Range | 0.25 – 10 μg/mL | 0.25 – 3 μg/g | 0.025 – 0.3 μg/mL | 0.025 – 0.2 μg/g |
| Lower Limit of Quantification | 0.02 μg/mL | - | 0.025 μg/mL | - |
Here is the step-by-step protocol used to achieve the recovery rates mentioned above [1]:
This process can be visualized in the following workflow:
Q: Why might my extraction recovery be lower than the reported 92%? A: Low recovery is often due to incomplete extraction or loss during solvent transfer. Ensure you are performing two sequential extractions with dichloromethane and thoroughly combining the organic phases as described in the protocol. Using a different internal standard or deviations in pH during extraction can also impact recovery [1].
Q: What HPLC detection method is recommended? A: The cited study used a spectrofluorometric detector with an excitation wavelength of 330 nm and an emission wavelength of 418 nm, which provides high sensitivity for fluoroquinolones [1].
Q: Is the extraction method suitable for other fluoroquinolones? A: While the core liquid-liquid extraction principle is similar, a study on broiler chickens used methylene chloride for extracting pefloxacin and norfloxacin, indicating the method can be adapted. However, optimal recovery for other specific fluoroquinolones requires validation of the solvent, pH, and internal standard [2].
The following diagram outlines a logical approach to diagnose and solve common recovery problems:
Q1: What is the fundamental reason pefloxacin is photosensitive? Pefloxacin's chemical structure is inherently photoreactive. It can absorb ultraviolet (UVA and UVB) and visible light, moving to a higher-energy "excited state" [1]. This excited molecule is unstable and can return to its normal state through processes that generate reactive oxygen species (free radicals) or cause direct molecular breakdown, leading to photodegradation [1]. These reactions can cause cell damage and the skin inflammation seen in phototoxicity [1].
Q2: Which part of the chemical structure is most responsible? Research indicates that a halogen atom at the 8th position of the quinolone core is a key structural feature associated with a higher risk of photosensitivity [2]. While other substituents also play a role, this is a major contributor.
The diagram below illustrates the general pathway from light absorption to observable effects.
Q3: How should I store pefloxacin mesylate dihydrate to prevent degradation? The supplier recommendation is to store at 2-8°C and the product is explicitly labeled as light sensitive [3].
| Preventive Measure | Specific Protocol | Rationale |
|---|---|---|
| Temperature | Store at 2-8°C (refrigerator) [3]. | Slows down chemical degradation processes. |
| Light Protection | Keep in amber vials or original container; wrap in aluminum foil [4] [3]. | Blocks light, preventing photoexcitation. |
| Handling Environment | Use under yellow or red "safe lights" or in light-controlled cabinets; avoid direct sunlight [4]. | Minimizes exposure to destructive short-wavelength light [4]. |
Q4: What if I need to use it in an aqueous solution? Prepare solutions immediately before use and discard any unused portions. For short-term storage, keep the solution in an amber vial or tube, and refrigerate. For longer experimental times, you can also consider adding antioxidant excipients like methionine or ascorbic acid to the formulation, which can act as radical scavengers, though this requires experimental validation for your specific application [4].
Q5: How can I study the photodegradation process in the lab? You can use a forced degradation study with a chemical oxidant. The protocol below uses ACVA (4,4'-azobis(4-cyanopentanoic acid)) as a radical initiator to simulate oxidative degradation [5].
Protocol: Forced Oxidative Degradation with ACVA [5]
Q6: What analytical methods are best for identifying degradation products? The following table summarizes key techniques used in research for monitoring pefloxacin stability.
| Method | Acronym | Application in Degradation Studies |
|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography | RP-HPLC | Separates pefloxacin from its degradation products; the primary tool for quantification [5]. |
| Diode-Array Detector | DAD | Detects separated compounds and provides their UV spectra, helping to identify structural changes [5]. |
| Tandem Mass Spectrometry | MS/MS | Fragments molecules to elucidate the chemical structure of the degradation products [5]. |
Q7: My experimental results with pefloxacin are inconsistent. Could light be a factor? Yes, highly likely. Inconsistent biological activity or analytical results can stem from unintended and variable photodegradation of your stock solution or working dilutions. Ensure consistent light-protection practices throughout your workflow.
Q8: Do the degradation products of pefloxacin still have antibacterial activity? Some might. Research on other fluoroquinolones like ciprofloxacin suggests that main oxidation products can retain antibacterial activity, though it is likely reduced compared to the parent compound [5]. This must be confirmed for pefloxacin's specific degradation products.
Q9: Are there other fluoroquinolones with even higher photosensitivity? Yes, photosensitivity risk varies within the class. Studies of real-world data show that sparfloxacin, grepafloxacin, and lomefloxacin have significantly higher reporting rates for photosensitivity adverse effects, all of which share the structural feature of a halogen at the 8th position [2].
Pefloxacin-induced damage to the Achilles tendon is a recognized adverse effect. The table below summarizes the key structural and biochemical changes based on experimental findings.
| Aspect Affected | Observed Effect of Pefloxacin | Experimental Model | Citations |
|---|---|---|---|
| Collagen Metabolism | Induces oxidative damage to Type I collagen; decreases synthesis and disrupts proper cross-linking. | Rodent Achilles tendon | [1] [2] |
| Proteoglycan Synthesis | Causes biphasic change: early inhibition followed by a rebound "repair-like" synthesis phase. | Mouse Achilles tendon | [1] |
| Biomechanical Properties | Significant reduction in yield force (YF), ultimate tensile force (UTF), and elastic modulus. | Rat Achilles tendon | [3] |
| Tendon Microstructure | Hyaline degeneration, fibre disarrangement, and myxomatous degeneration. | Rat Achilles tendon (histopathology) | [3] |
The following diagram illustrates the interconnected biochemical pathways through which Pefloxacin is thought to cause tendon damage.
When planning your experiments, be aware of the following factors that can influence the onset and severity of tendinopathy:
Research has identified one potential protective agent against this toxicity:
For researchers aiming to model or study this toxicity, the following workflow outlines a standard approach based on the literature, incorporating the mitigation strategy.
Based on the studies, here is a synthesis of a typical methodology:
The table below summarizes the key product specifications for Pefloxacin Mesylate Dihydrate:
| Property | Specification |
|---|---|
| CAS Number | 149676-40-4 [1] [2] |
| Molecular Formula | C₁₇H₂₀FN₃O₃·CH₄O₃S·2H₂O / C₁₈H₂₈FN₃O₈S [3] [2] |
| Molecular Weight | 465.49 g/mol [3] [2] [4] |
| Solubility | H₂O: 50 mg/mL [1]. DMSO: ~9 mg/mL (may be moisture-sensitive) [4]. |
| Storage | Store at 2-8°C; product is light sensitive [3] [1]. Other suppliers recommend -20°C for long-term storage [5]. |
| Quality Note | Sold as "Molecular Biology Grade" for research use only, not for human consumption [3] [5]. |
This compound is a broad-spectrum, third-generation fluoroquinolone antibiotic. Its primary mechanism involves inhibiting bacterial DNA synthesis by targeting two key enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [3] [1] [4].
The following diagram illustrates this mechanism and a key protein-binding interaction studied in research:
Here are detailed methodologies for two key experiments cited in the literature.
This protocol is used to study the interaction between Pefloxacin Mesylate (PFLX) and proteins like Bovine Lactoferrin (BLf) or Human Serum Albumin (HSA) [6].
Workflow Diagram:
Detailed Reagents & Apparatus:
Procedure:
Data Analysis: Analyze the fluorescence quenching data using the Scatchard equation to determine the binding constant (K) and the number of binding sites (n) per protein molecule. The reported values are approximately K = 1.06×10⁵ L/mol with n=1.85 for BLf and K = 7.04×10⁴ L/mol with n=1.13 for HSA [6].
This protocol is used to evaluate the potential toxic effects of PFLX on the early life stages of zebrafish [7].
Detailed Reagents & Apparatus:
Procedure:
This section addresses common issues researchers might face.
Frequently Asked Questions
| Question | Answer & Guidance |
|---|---|
| How should stock solutions be prepared and stored? | Prepare stock solution in ultra-pure water at 0.1 mol/L and store at 4°C [7]. For DMSO solutions, use fresh, dry DMSO (solubility ~9 mg/mL) and be aware that moisture absorption can reduce solubility over time [4]. |
| The compound appears degraded. How can this be prevented? | This compound is light sensitive [3]. Always protect from light by using amber vials or wrapping containers in aluminum foil. For long-term stability, store at -20°C [5]. |
| Our bacterial susceptibility tests (ASTs) show inconsistent results. What could be the cause? | Ensure you are using the correct Minimal Inhibitory Concentration (MIC) ranges for your bacterial strains. For example, MICs for Enterobacteriaceae typically range from 0.03 to 8 mg/L, while Pseudomonas aeruginosa MICs range from 1 to 4 mg/L [4]. Standardize your inoculum size and use appropriate quality control strains. |
| What safety precautions should be taken when handling this compound? | The safety data sheet indicates a Warning signal word. Personal protective equipment including N95 dust masks, eyeshields, and gloves is recommended to prevent inhalation or contact [1]. |
I hope this structured information serves as a solid foundation for your technical support center. The data is best suited for research contexts concerning protein interactions and ecotoxicology.
While a method for the dihydrate form is not detailed, the following table summarizes a validated stability-indicating HPLC method for Pefloxacin Mesylate (PEF) in bulk drug and tablet dosage forms, which can serve as a starting point [1].
| Parameter | Specification / Result |
|---|---|
| Method Type | Reversed-Phase HPLC (Stability-Indicating) [1] |
| Column | C18 [1] |
| Mobile Phase | Methanol:Buffer (30:70 % v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Detection Wavelength | 277 nm [1] |
| Retention Time | ~5.1 min [1] |
| Linearity Range | 0.125 - 12 µg/mL (R² = 0.9987) [2] |
| LOD / LOQ | 0.03125 µg/mL / 0.125 µg/mL [2] |
| Precision (% CV) | Intra-day: 0.376-0.905%; Inter-day: 0.739-0.853% [2] |
| Accuracy (% Recovery) | 100.09% - 100.72% [2] |
Another study used a slightly different mobile phase of Acetonitrile:0.025 M Phosphoric acid (13:87 v/v, pH 2.9) with detection at 275 nm, demonstrating that methods can be robust across minor modifications [2].
For any analytical procedure, you should validate it according to international guidelines. The core parameters to establish are summarized below [3].
| Validation Parameter | Objective / Requirement |
|---|---|
| Specificity/Selectivity | Confirm the method can distinguish the analyte from impurities and excipients [1]. |
| Linearity & Range | Demonstrate a directly proportional relationship between concentration and detector response over a specified range [2]. |
| Precision | Repeatability (Intra-day): Same analyst, same conditions, same day. Intermediate Precision (Inter-day): Different days, different analysts, different equipment [2]. | | Accuracy | Establish that the method yields results close to the true value, typically via % recovery of spiked samples [2]. | | Detection/Quantitation Limit | LOD: Lowest amount detectable, but not necessarily quantifiable. LOQ: Lowest amount that can be quantified with acceptable precision and accuracy [2]. | | Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, temperature) [3]. |
The solid form of an API, including hydrates, can significantly impact its properties. One study on pefloxacin identified five different polymorphs that differed in their dissolution profiles [4] [5]. For a dihydrate form, consider these characterization techniques [6] [4]:
Here are some common issues and troubleshooting tips based on general validation principles.
Q1: How should we handle an Out-of-Specification (OOS) result during method validation?
Q2: Our method lacks specificity and we see interfering peaks. What can we do?
Q3: Why is it critical to characterize the crystal form of Pefloxacin Mesylate Dihydrate?
Q4: Are electronic signatures acceptable for approving validation protocols and reports?
The following diagram outlines a systematic workflow for developing and validating an analytical method.
The following table summarizes established analytical methods for quantifying Pefloxacin Mesylate Dihydrate, with key performance metrics to help you select an appropriate technique.
| Analytical Method | Key Parameters | Application Context | Reported Performance (Precision/Accuracy) |
|---|
| Near-Infrared Spectroscopy (NIRS) with Multivariate Calibration [1] | - Multivariate Models: PLS, PCR
Here are detailed methodologies for two common quantification approaches.
This method is suitable for routine quality control and stability studies.
Instrument Setup:
Sample Preparation:
Execution:
This QuEChERS-based method is designed for complex biological samples like earthworms and lettuce.
Extraction:
Clean-up:
Analysis:
| Problem | Potential Cause | Solution / Advice |
|---|
| Low Recovery / Extraction Efficiency [2] | - Inefficient extraction from complex matrices (soil, biological tissue).
This diagram illustrates the decision-making process for selecting the most appropriate quantification method based on your sample type and analytical goals.
Here are answers to common questions and steps to troubleshoot issues you might encounter in your experiments.
Q1: Can Pefloxacin administration cause a drop in egg production?
Q2: What are the documented effects of Pefloxacin in chickens?
Table 1: Pharmacokinetic Parameters of Pefloxacin (10 mg/kg) in Broiler Chickens [2]
| Parameter | Intravenous (IV) | Oral Administration |
|---|---|---|
| Elimination Half-Life (t½β) | 8.44 ± 0.48 h | 13.18 ± 0.82 h |
| Absorption Half-Life (t½a) | Not Applicable | 0.87 ± 0.07 h |
| Time to Max Concentration (TMAX) | Not Applicable | 2.01 ± 0.12 h |
| Max Plasma Concentration (CMAX) | Not Applicable | 4.02 ± 0.31 µg/mL |
| Oral Bioavailability | 100% (by definition) | 70 ± 2% |
Table 2: Troubleshooting Guide for Reduced Egg Production
| Step | Investigation Area | Action & Rationale |
|---|---|---|
| 1 | Husbandry & Environment | Verify and document cage density. Research shows increased density (e.g., 5 hens/cage at 432 cm²/hen) directly causes stress, reducing feed consumption and egg production independently of drug treatment [1]. |
| 2 | Underlying Health Status | Confirm the health of the flock before drug administration. The infectious disease being treated, not the antibiotic, is a likely cause of performance drops. Use control groups if ethically and experimentally feasible. |
| 3 | Compound Preparation & Dosing | Double-check the dosage calculation and preparation. Use the molecular weight of 465.49 g/mol for Pefloxacin Mesylate Dihydrate [4]. Ensure proper storage at 2-8°C, protected from light, to maintain compound stability [4]. |
| 4 | Diet & Additives | Review the basal diet composition. Studies using plant extracts (e.g., anise, thyme, black cumin) show they can improve laying performance and metabolic profiles under stress, suggesting diet can be a significant variable [1]. |
For researchers investigating the effects of pharmaceuticals or additives on poultry, here are detailed methodologies based on published studies.
1. Protocol: Assessing Laying Performance and Stress Parameters This protocol is adapted from a study on plant extracts and cage density [1].
2. Protocol: Determining Pefloxacin Pharmacokinetics in Chickens This protocol summarizes methods from pharmacokinetic studies [2] [3].
The following diagram outlines the logical relationship between high cage density, physiological stress, and the observed reduction in egg production, based on the research findings [1]. This pathway can help form a hypothesis for how any stressor, including disease, might impact your experiments.
Pefloxacin can form complexes with metal ions, which is a double-edged sword. While this property is exploited in some analytical and antimicrobial applications [1] [2], it can interfere with your drug's stability, solubility, and biological activity if unintended. The primary mechanism involves bidentate coordination through the carbonyl oxygen of the pyridone ring and one oxygen from the carboxylate group [1]. The table below summarizes the key aspects of this interaction.
| Aspect | Description |
|---|---|
| Interaction Type | Coordination complex formation [1] |
| Key Ligating Groups | Pyridone carbonyl oxygen (>C=O) and Carboxylate oxygen (-COO⁻) [1] |
| Common Interfering Ions | Copper (Cu²⁺), Terbium (Tb³⁺), and others like Mg²⁺, Al³⁺, Ca²⁺ [1] [2] |
| Impact on Analysis | Can quench or enhance fluorescence, interfere in HPLC, and affect dissolution profiles [3] [2] [4] |
| Impact on Bioactivity | Can either enhance or reduce antimicrobial potency depending on the complex [1] |
Here are solutions to common problems researchers face regarding metal ion interactions.
Q1: My HPLC analysis of pefloxacin is showing peak tailing or unexpected peaks. Could metal ion contamination be the cause? A: Yes. Trace metal ions from solvents, buffers, or equipment can form complexes with pefloxacin during sample preparation, leading to altered retention times or new peaks.
Q2: How can I prevent metal complexation during dissolution testing of pefloxacin? A: The choice of dissolution medium is critical. Studies on pefloxacin polymorphs have shown unusual dissolution behavior, which may be related to complex formation.
Q3: I am developing a fluorescence-based assay for pefloxacin. How do metal ions affect the signal? A: The effect depends on the specific metal ion.
The following diagram outlines a general preventative workflow you can adapt for your experiments.
To help us prioritize the development of future troubleshooting guides, please vote on which topic is most relevant to your work.
The table below summarizes the core characteristics of Pefloxacin Mesylate Dihydrate and Norfloxacin, highlighting their similarities and key differences.
| Feature | Pefloxacin (as Mesylate Dihydrate) | Norfloxacin |
|---|---|---|
| Chemical Relationship | Analog of Norfloxacin [1] [2] | Parent compound [1] [2] |
| Molecular Formula | C₁₈H₂₈FN₃O₈S [3] [2] [4] | C₁₆H₁₈FN₃O₃ [5] |
| Molecular Weight | 465.49 g/mol [3] [4] | 319.33 g/mol [5] |
| Approval Status | Not US-approved; approved in other countries (e.g., France) [5] [2] | Information not provided in search results |
| Mechanism of Action | Inhibits bacterial DNA gyrase (primary target in gram-negative) and Topoisomerase IV (primary target in gram-positive) [5] [1] [2] | Information not provided in search results |
| Primary Metabolite | Norfloxacin is a primary metabolite of Pefloxacin [5] | Not applicable |
| Solubility | 50 mg/mL in water [1] | Information not provided in search results |
A key relationship to note is that Norfloxacin is a primary metabolite of Pefloxacin [5]. This means that after administration, the body converts a portion of Pefloxacin into Norfloxacin, which also contributes to the antibacterial effect. The Mesylate Dihydrate form of Pefloxacin is a salt designed to improve the compound's solubility and stability for pharmaceutical use [1] [2].
The following diagram illustrates the shared, primary mechanism of action by which these fluoroquinolones exert their antibacterial effect.
A direct comparative study was found that evaluated the toxicity of these antibiotics on the Achilles tendon in a rat model. The key findings are summarized below.
| Parameter | Control Group | Pefloxacin Group | Norfloxacin Group | Ciprofloxacin Group |
|---|---|---|---|---|
| Elastic Modulus | Significantly higher | Significantly lower (p<0.01) | Significantly lower (p<0.05) | Not significantly different from control |
| Yield Force (YF) | Significantly higher | Significantly lower (p<0.01) | Significantly lower (p<0.05) | Significantly lower (p<0.001) |
| Ultimate Tensile Force (UTF) | Significantly higher | Significantly lower (p<0.01) | Significantly lower (p<0.05) | Significantly lower (p<0.001) |
| Histopathological Observations | - | Hyaline & Myxomatous degeneration | - | Hyaline & Myxomatous degeneration |
Source: Olcay et al. J Toxicol Sci. 2011 [6].
Experimental Protocol:
| Species | Half-Life (t½) | Protein Binding | Key Metabolites (Norfloxacin/Pefloxacin Ratio) | Primary Elimination Route | Oral Bioavailability |
|---|---|---|---|---|---|
| Human | 8.6 h [1] | ~20% [1] | 2.3 [1] | Urine (58.9% of dose) [1] | Well absorbed [1] [2] |
| Dog | Information missing | Weak (~20%) [1] | ~1 [1] | Bile (extensive) & Urine [1] | Information missing |
| Rat | Information missing | Information missing | ~1 [1] | Bile (extensive) [1] | Good, no cumulation [2] |
| Cynomolgus Monkey | Information missing | Information missing | 1.6 [1] | Urine [1] | Information missing |
| Mouse | 1.9 h [1] | Information missing | 0 [1] | Urine [1] | Information missing |
| Broiler Chicken | IV: 8.44 h; Oral: 13.18 h [3] | Information missing | ~0.05 (CMAX ratio) [3] | Information missing | 70% [3] |
The data in the summary table are derived from specific experimental models and analytical methods.
The following diagram illustrates the general workflow for determining the pharmacokinetics and toxicology of pefloxacin in animal models, as reflected in the cited studies:
The provided data has significant implications for designing and interpreting preclinical studies.
The table below summarizes the Minimum Inhibitory Concentrations (MIC90) of pefloxacin and comparator drugs against various bacterial species, as established in comparative studies [1] [2] [3].
| Bacterial Species | Pefloxacin MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Norfloxacin MIC90 (mg/L) | Other Agents (MIC90 mg/L) |
|---|---|---|---|---|
| Escherichia coli | ≤ 0.25 - 2 | Information missing | Information missing | Information missing |
| Pseudomonas aeruginosa | 2 - 8 | 0.06 - 1 | 0.25 - 4 | Ceftazidime: Similar activity; Gentamicin: Similar activity; Tobramycin: More active (0.25-32) |
| Staphylococcus aureus | 0.4 - 1 | 0.12 - 2 | 0.5 - 4 | Information missing |
| Streptococcus pneumoniae | 4 - 32 | Information missing | Information missing | Benzylpenicillin: More active |
| Haemophilus influenzae | 0.008 - 0.06 | Information missing | Similar activity | Ampicillin: Less active |
| Salmonella spp. | ≤ 0.25 - 2 | Information missing | Information missing | Information missing |
The comparative data is generated through standardized laboratory methodologies.
The diagram below illustrates the antibacterial mechanism of fluoroquinolones like pefloxacin and how bacteria develop resistance.
The following table summarizes key tissue penetration findings for Pefloxacin from experimental studies. Tissue-to-plasma ratios greater than 1 indicate that the drug concentrates in that tissue.
| Tissue / Fluid | Species / Patient Group | Tissue-to-Plasma Ratio (or finding) | Experimental Context | Source |
|---|---|---|---|---|
| Gynaecological Tissues (Myometrium, Ovary, Fallopian Tubes) | Human (Patients pre-medicated for surgery) | 4- to 6-fold higher than plasma | Samples taken 3.5h after last oral dose (400 mg, bd) [1] | [1] |
| Skin & Peritoneum | Human (Patients pre-medicated for surgery) | Skin: 2.65 (start) to 4.65 (end); Peritoneum: 1.18 to 1.5 | Concentration ratios at start vs. end of surgery [1] | [1] |
| Bile | Rat (In vivo microdialysis study) | Bile-to-blood coefficient: 1.53 | Suggests active biliary excretion [2] | [2] |
| Brain / CSF | Rat (In vivo microdialysis study) | Brain-to-blood coefficient: 0.036 | Indicates limited, but present, penetration of the blood-brain barrier [2] | [2] |
| General Distribution | Human (Pharmacokinetic data) | High volume of distribution (1.7 L/kg) | Property associated with extensive tissue penetration [3] | [3] |
The data in the table above was generated using rigorous analytical methods:
Pefloxacin's ability to penetrate tissues is rooted in its chemical properties and mechanism of action. The following diagram illustrates the pathway from administration to bacterial cell death.
To build upon existing knowledge, future comparative guides could focus on:
The following table compiles MIC data for Pefloxacin against different bacterial groups, gathered from historical in-vitro studies. Please note that these values are for reference and may not represent current susceptibility patterns due to evolving antibiotic resistance.
| Bacterial Strain / Group | MIC₉₀ Value (mg/L) | Key Context / Comparative Activity |
|---|---|---|
| Enterobacteriaceae (incl. E. coli, Klebsiella, Salmonella, Shigella) | 0.25 - 1.0 [1] [2] | At least as active as third-generation cephalosporins against these organisms [1]. |
| Pseudomonas aeruginosa | 2.0 - 2.5 [1] [2] | More active than many other tested antibiotics [1]. |
| Staphylococcus aureus (incl. methicillin-resistant strains) | 0.4 - 0.5 [1] [2] | Highly active against staphylococci [1]. |
| Streptococci (incl. Str. faecalis, Str. pneumoniae) | 4.0 [1] [2] | Markedly less active against streptococcal species [1]. |
While Pefloxacin has therapeutic uses, a critical modern application in clinical microbiology is its use as a surrogate marker to detect fluoroquinolone resistance in Salmonella and other Enterobacterales [3] [4] [5].
The following diagram outlines the general workflow for performing the pefloxacin disk diffusion test to screen for fluoroquinolone resistance.
Workflow Steps and Interpretation:
The following table summarizes findings from a 2011 comparative study on the biomechanical and histopathological effects of four fluoroquinolones on rat Achilles tendons.
Table 1: Biomechanical and Histopathological Comparison of Fluoroquinolones in a Rat Model [1]
| Fluoroquinolone | Dosage (mg/kg, twice daily) | Yield Force (YF) vs. Control | Ultimate Tensile Force (UTF) vs. Control | Elastic Modulus vs. Control | Histopathological Findings (Achilles Tendon) |
|---|---|---|---|---|---|
| Pefloxacin | 40 | Significantly lower (p<0.01) | Significantly lower (p<0.01) | Significantly lower (p<0.01) | Hyaline degeneration, myxomatous degeneration, fibre disarrangement |
| Ciprofloxacin | 50 | Significantly lower (p<0.001) | Significantly lower (p<0.001) | Not Significant | Hyaline degeneration, myxomatous degeneration, fibre disarrangement |
| Norfloxacin | 40 | Significantly lower (p<0.05) | Significantly lower (p<0.05) | Significantly lower (p<0.05) | Information not specified in the study |
| Ofloxacin | 20 | Not Significant | Not Significant | Not Significant | Hyaline degeneration, fibre disarrangement |
Fluoroquinolone-induced tendinopathy involves multiple pathways that disrupt the integrity of the tendon's extracellular matrix, primarily composed of Collagen Type I [2] [3].
Table 2: Molecular Mechanisms of Fluoroquinolone-Induced Tendon Damage
| Mechanism | Pathophysiological Process | Key Players / Effects |
|---|---|---|
| Impaired Collagen Synthesis | Disruption of the complex biosynthesis pathway for Collagen Type I, the primary structural component of tendons (comprising 70-80% of tendon's dry weight) [2] [3]. | ↓ Fibroblast activity, ↓ Pro-collagen synthesis, ↓ Cross-linking via Lysyl Oxidase (a Cu²⁺-dependent enzyme) |
| Upregulation of Degradative Pathways | Increased expression of enzymes that break down the extracellular matrix, tipping the balance from tissue repair to degradation [2] [4]. | ↑ Matrix Metalloproteinases (MMPs: MMP-2, MMP-3, MMP-9, MMP-13, MMP-14), Degradation of collagen and proteoglycans |
| Oxidative Stress & Mitochondrial Dysfunction | Induction of oxidative stress and disruption of mitochondrial function in tendon cells, leading to cellular damage and impaired energy production [5]. | ↑ Reactive Oxygen Species (ROS), ↓ Mitochondrial membrane potential (ΔΨm), Cellular energy deficit |
| Chelation of Divalent Cations | The chemical structure of FQs allows them to chelate (bind) divalent and trivalent metal ions, which are essential cofactors for many cellular enzymes [2] [5]. | Chelation of Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺; Inhibition of metalloenzymes critical for collagen stability and cellular function (e.g., Lysyl oxidase) |
The diagram below illustrates the interconnected pathways through which fluoroquinolones like pefloxacin damage tendon tissue.
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.
1. In Vivo Rat Model for Biomechanical and Histopathological Analysis [1]
2. In Vitro Analysis of Molecular Mechanisms [2] [4] [6]
The following table summarizes the fundamental chemical and physical properties of Pefloxacin Mesylate Dihydrate.
| Property | Specification |
|---|---|
| Common Name | This compound [1] [2] |
| CAS Number | 149676-40-4 [1] [2] [3] |
| Molecular Formula | C₁₇H₂₀FN₃O₃ • CH₄O₃S • 2H₂O [4] [3] [5] or C₁₈H₂₈FN₃O₈S [1] [2] |
| Molecular Weight | 465.49 g/mol [1] [4] [5] |
| Melting Point | 271°C [2] |
| Storage | Store at 2-8°C, light sensitive [4] |
| Solubility | Water: 67 mg/mL [5] |
| IUPAC Name | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonic acid dihydrate [1] |
Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action, shared with other quinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [2] [5].
The diagram below illustrates this mechanism and the compound's metabolic pathway.
The tables below consolidate quantitative data from various studies to facilitate comparison.
Table 1: Pharmacokinetic Parameters in Different Species This table shows how the drug is processed in the body. Key parameters include half-life (t½β), time to maximum concentration (Tₘₐₓ), and oral bioavailability [6].
| Parameter | Broiler Chickens (Oral) | Broiler Chickens (IV) | Rat (Oral, from [7]) |
|---|---|---|---|
| Dose | 10 mg/kg | 10 mg/kg | Information not specified in sources |
| t½β (Elimination Half-life) | 13.18 ± 0.82 h | 8.44 ± 0.48 h | ~2.5 hours (plasma) |
| Tₘₐₓ (Time to Cₘₐₓ) | 2.01 ± 0.12 h | Not Applicable | 1 hour |
| Cₘₐₓ (Max Concentration) | 4.02 ± 0.31 µg/mL | Not Applicable | Information not specified in sources |
| Oral Bioavailability | 70 ± 2% | Not Applicable | Information not specified in sources |
| Major Metabolite | N-demethyl Pefloxacin (Norfloxacin) | N-demethyl Pefloxacin (Norfloxacin) | Information not specified in sources |
Table 2: Toxicological & Efficacy Data This table compares the drug's toxicity in model organisms and its effectiveness against various bacteria (MIC = Minimal Inhibitory Concentration) [8] [5].
| Model / Organism | Parameter | Value / Effect |
|---|---|---|
| Zebrafish Embryo | Hatching Rate | Significantly inhibited [8] |
| Zebrafish Embryo | Embryo/Larval Survival | Clear dose-effect relationship [8] |
| Zebrafish Embryo | Heart Rate & Cardiovascular Function | Affected [8] |
| Gram-negative Bacteria (e.g., Enterobacteriaceae) | MIC Range | 0.03 - 8 mg/L [5] |
| Gram-positive Bacteria (e.g., Staphylococci) | MIC Range | 0.125 - 0.5 mg/L [5] |
| Pseudomonas aeruginosa | MIC Range | 1 - 4 mg/L [5] |
For researchers looking to replicate or understand the studies cited, here are summaries of the core methodologies.
This protocol, based on a study comparing 19F NMR spectroscopy with traditional radiolabeled methods, is used to track the drug and its metabolites in biological systems [7].
This protocol outlines a method to evaluate the toxic effects of pharmaceuticals on early developmental stages using zebrafish embryos as a model organism [8].
The table below summarizes the key binding parameters of Pefloxacin (PFLX) with various proteins, as determined by fluorescence quenching and other spectroscopic methods.
| Protein Target | Binding Constant (K) | Number of Binding Sites (n) | Reference System / Notes |
|---|---|---|---|
| Bovine Lactoferrin (BLf) [1] | ( 1.06 \times 10^5 ) L/mol | 1.85 | In vitro study in Tris-HCl buffer (pH 7.4). |
| Human Serum Albumin (HSA) [1] | ( 7.04 \times 10^4 ) L/mol | 1.13 | In vitro study in Tris-HCl buffer (pH 7.4). |
| Transferrin (Tf) [2] | Data not fully quantified | Information missing | Hydrophobic interactions and hydrogen bonds were identified as the main binding forces. |
| General Serum Proteins [3] | Not Applicable | Not Applicable | Reported protein binding is 20-30% for Pefloxacin. |
The quantitative data in the table above were primarily obtained using the following methodologies:
Understanding Pefloxacin's mechanism and its behavior in complex with metals is crucial for a complete picture.
The following diagrams outline the general experimental workflow for studying protein binding and the core antibacterial mechanism of Pefloxacin.
The available data provides a starting point, but several areas require further investigation:
The table below summarizes the key metabolites of pefloxacin and available data on their activity.
| Metabolite Name | Metabolic Pathway | Relative Antibacterial Activity & Notes |
|---|---|---|
| Pefloxacin (Parent drug) | -- | Reference compound; broad-spectrum antibacterial activity [1]. |
| Norfloxacin (N-demethyl pefloxacin) | N-demethylation | Active; considered a major, antibacterially active metabolite [1] [2]. In one study, its plasma concentration was about 5% that of the parent drug in chickens [1]. |
| Pefloxacin N-oxide | N-oxidation | Lower activity; identified as a major metabolite but possesses low antibacterial activity [1] [2]. |
| Other Metabolites (e.g., hydroxylated, formylated) | Oxidation | The piperazinyl ring is the main site for various oxidative transformations, but the specific antibacterial activities of these minor metabolites are not well-documented [1]. |
Supporting experimental data primarily comes from pharmacokinetic studies that quantify metabolite levels.
The methodologies from key studies provide a framework for how this data is generated.
The diagram below summarizes the primary metabolic pathway of pefloxacin and a general experimental workflow for its study.
The available evidence indicates that norfloxacin is the primary active metabolite of pefloxacin and contributes to the drug's overall antibacterial effect [1] [2]. In contrast, other metabolites like pefloxacin N-oxide are considered to have low activity [1].
Irritant